Alisol B 23-acetate
Description
Alisol B 23-acetate is a natural product found in Alisma plantago-aquatica and Alisma with data available.
Properties
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAQXKIIGTTRE-JSWHPQHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26575-95-1 | |
| Record name | ALISOL B 23-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y3NE3ZV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alisol B 23-acetate from Alisma orientalis: A Technical Guide for Researchers
An in-depth exploration of the isolation, quantification, and molecular mechanisms of a promising natural compound.
This technical guide provides a comprehensive overview of Alisol B 23-acetate, a significant bioactive triterpenoid derived from the rhizomes of Alisma orientalis (Oriental water plantain). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the compound's key signaling pathways.
Introduction
This compound is a protostane-type triterpenoid that has garnered considerable attention for its diverse pharmacological activities.[1][2] Isolated from Alisma orientalis, a plant with a long history in traditional medicine, this compound has demonstrated potent anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory properties.[3][4] Its multifaceted biological effects are attributed to its interaction with several key cellular signaling pathways, making it a compelling candidate for further investigation and drug development.
Isolation and Purification of this compound
The extraction and purification of this compound from Alisma orientalis rhizomes are critical steps for its characterization and biological evaluation. Various methods have been developed, each with distinct advantages in terms of yield, purity, and scalability.
Experimental Protocols
Protocol 1: Reflux Extraction and Crystallization
This method is a common and relatively straightforward approach for obtaining this compound.
-
Extraction:
-
Powdered dried rhizomes of Alisma orientalis are subjected to reflux extraction with an alcohol, typically 70-95% ethanol, at a solid-liquid ratio of 1:13 (g/mL).[4]
-
The extraction is performed for approximately 2 hours and repeated for 3 cycles to maximize yield.
-
-
Enrichment:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is then partitioned with ethyl acetate to enrich the triterpenoid fraction.
-
-
Purification:
-
The enriched extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
-
Crystallization:
-
The fractions containing this compound are combined and concentrated.
-
The residue is dissolved in ethyl acetate and allowed to crystallize upon cooling, yielding high-purity this compound.
-
Protocol 2: Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that offers rapid and efficient separation.
-
Sample Preparation:
-
A chloroform-soluble extract of Alisma orientalis is prepared.
-
-
Chromatography:
-
The separation is performed using a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (10:2:10:7, v/v).
-
The chloroform-soluble fraction is injected into the CPC system.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by LC-ELSD (Liquid Chromatography-Evaporative Light Scattering Detection) to identify those containing this compound.
-
Protocol 3: Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC)
This method combines the efficiency of SFE with the high-resolution separation of HSCCC.
-
Supercritical Fluid Extraction:
-
Extraction is carried out using a preparative SFE system with CO2 at a pressure of 15 MPa and a temperature of 36°C for 4 hours.
-
-
High-Speed Counter-Current Chromatography:
-
The SFE extract is directly purified by HSCCC.
-
A two-phase solvent system, for example, n-hexane/ethyl acetate/methanol/water (6:4:5:5, v/v), is used in a stepwise elution mode.
-
-
Product Analysis:
-
The purity of the isolated this compound is determined by HPLC.
-
Quantitative Data on Isolation and Purification
The efficiency of these methods can be compared based on the reported yield and purity of the final product.
| Method | Starting Material | Yield | Purity | Reference |
| Reflux Extraction & Crystallization | 4 kg Alisma orientalis rhizomes | 3.3 g | 95.48% | |
| Centrifugal Partition Chromatography | 870 mg chloroform extract | 205.3 mg | >98% | |
| Supercritical Fluid Extraction & HSCCC | Not specified | Not specified | 99.8% |
Quantification of this compound
Accurate quantification of this compound in plant material and biological samples is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Experimental Protocol: HPLC Analysis
-
Chromatographic System: An HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 μm) is suitable for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile is commonly used.
-
Detection: The wavelength for detection is typically set at 208 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard of known concentration.
Quantitative Data on this compound Content
The concentration of this compound can vary depending on the source and preparation of the Alisma orientalis rhizomes.
| Sample Type | Concentration Range | Method | Reference |
| Alismatis Rhizoma (Herbal Markets) | 0.15% to 0.56% | HPLC | |
| Alismatis Rhizoma (Dried Weight) | 1.13-8.59 mg/g | HPLC-ESI-MS | |
| Methanol Extract | 0.2365% | HPLC-PDA |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
Induction of Apoptosis via ROS Generation and JNK Activation
This compound has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects.
Activation of the Farnesoid X Receptor (FXR) Signaling Pathway
This compound acts as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. Activation of FXR by this compound contributes to its hepatoprotective and anti-atherosclerotic effects.
Conclusion
This compound, a key bioactive constituent of Alisma orientalis, presents a compelling profile for further pharmacological research and development. This guide provides a foundational understanding of its isolation, quantification, and molecular mechanisms of action. The detailed protocols and summarized quantitative data offer a practical resource for scientists, while the elucidation of its effects on critical signaling pathways provides a basis for targeted therapeutic strategies. Further investigation into the clinical potential of this compound is warranted to fully explore its promise in treating a range of human diseases.
References
- 1. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aminer.org [aminer.org]
- 4. Extraction process optimization of this compound from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
Alisol B 23-acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional medicine.[1] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is characterized by a tetracyclic triterpenoid core with an acetate group at the C-23 position. Its detailed chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | --INVALID-LINK-- |
| CAS Number | 26575-95-1 | [1] |
| Molecular Formula | C₃₂H₅₀O₅ | [1] |
| Molecular Weight | 514.7 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| SMILES | C--INVALID-LINK--(C)C)OC(=O)C">C@HC2=C3C--INVALID-LINK--O | --INVALID-LINK-- |
| InChI Key | NLOAQXKIIGTTRE-JSWHPQHOSA-N | --INVALID-LINK-- |
| Solubility | Soluble in DMSO |
Biological Activities and Signaling Pathways
This compound exerts a wide range of biological effects by modulating several key signaling pathways. Its primary activities include the induction of apoptosis and autophagy in cancer cells, as well as anti-inflammatory and hepatoprotective actions.
Anticancer Activity: Apoptosis and Autophagy
This compound has demonstrated significant anticancer potential in various cancer cell lines, including colon, lung, and hepatocellular carcinoma. Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and autophagy.
One of the key pathways targeted by this compound is the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, this compound can lead to the dephosphorylation of Akt and mTOR, which in turn promotes apoptosis and autophagy.
Another critical mechanism is the generation of Reactive Oxygen Species (ROS) and activation of the JNK pathway . In human colon cancer cells, this compound has been shown to increase intracellular ROS levels, leading to the activation of c-Jun N-terminal kinase (JNK), which subsequently triggers autophagic-dependent apoptosis.
Hepatoprotective and Anti-inflammatory Activity
This compound exhibits protective effects on the liver, partly through the activation of the Farnesoid X Receptor (FXR) , a nuclear receptor crucial for bile acid homeostasis and lipid metabolism. Activation of FXR by this compound leads to the regulation of downstream target genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), contributing to reduced liver injury and inflammation.
Experimental Protocols
Extraction and Isolation of this compound from Alisma orientale
A common method for the extraction and isolation of this compound from the dried rhizomes of Alisma orientale involves reflux extraction followed by chromatographic purification.
Materials:
-
Dried and powdered rhizomes of Alisma orientale
-
70% Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Extraction:
-
Mix the powdered rhizomes of Alisma orientale with 70% ethanol in a solid-to-liquid ratio of 1:13 (g/mL).
-
Perform reflux extraction for 2 hours.
-
Repeat the extraction process for a total of 3 cycles to maximize the yield.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and concentrate to yield the purified compound.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 6, 9 µM) for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities. Its ability to induce apoptosis and autophagy in cancer cells through the modulation of key signaling pathways like PI3K/Akt/mTOR and ROS/JNK highlights its potential as a therapeutic agent. Furthermore, its hepatoprotective and anti-inflammatory effects, mediated by FXR activation, suggest broader clinical applications. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its clinical utility and to develop it as a novel therapeutic agent.
References
An In-depth Technical Guide to Alisol B 23-acetate
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of Alisol B 23-acetate, a natural triterpenoid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₀O₅ | [1][2][3][4] |
| Molecular Weight | 514.7 g/mol [1] | 514.74 g/mol |
| CAS Number | 26575-95-1 | |
| Synonyms | 23-Acetylalismol B, 23-O-Acetylalisol B, Alisol B monoacetate |
Biological Activities and Therapeutic Potential
This compound exhibits a wide range of pharmacological activities, making it a promising candidate for further investigation in drug development.
Key Biological Activities:
-
Anticancer Activity: It has demonstrated efficacy against various cancer cell lines, including ovarian, colon, lung, and gastric cancer. Its mechanisms include inducing apoptosis, promoting the generation of reactive oxygen species (ROS), and downregulating key proteins involved in cell cycle progression and metastasis such as CDK4/6 and MMP-2/9.
-
Anti-inflammatory and Hepatoprotective Effects: this compound possesses anti-inflammatory and liver-protective properties.
-
Metabolic Regulation: It has been shown to alleviate high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and the PI3K/AKT pathway.
-
Antiviral Activity: Research indicates that this compound can inhibit the entry of coronaviruses, including SARS-CoV-2, and suppress pro-inflammatory T-cell responses.
-
Nephrotoxicity: At certain concentrations, this compound can induce autophagy-mediated apoptosis and nephrotoxicity in human renal proximal tubular cells.
Signaling Pathways and Mechanisms of Action
This compound modulates several key signaling pathways to exert its biological effects.
PI3K/Akt/mTOR Pathway:
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition is a key mechanism in its ability to induce autophagy-mediated apoptosis in certain cell types.
References
- 1. Alisol B 23-monoacetate | C32H50O5 | CID 3084460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. realgenelabs.com [realgenelabs.com]
- 3. Alisol A 24-Acetate and this compound Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C32H50O5 | CID 14036811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alisol B 23-Acetate: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a naturally occurring triterpenoid isolated from the rhizomes of Alisma orientale, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development efforts in this area.
Core Anticancer Mechanisms
This compound (AB23A) combats cancer through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, triggering cellular self-digestion (autophagy), and impeding the spread of cancer cells (metastasis). These effects are orchestrated through the modulation of several key intracellular signaling pathways.
Induction of Apoptosis
AB23A is a potent inducer of apoptosis in a variety of cancer cell lines. This is achieved through the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.[1] This process is regulated by the Bcl-2 family of proteins. AB23A has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and favoring apoptosis.[2][3][4] This cascade culminates in the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.[4]
Furthermore, in some cancer cell types, such as human colon cancer cells, AB23A-induced apoptosis is dependent on the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Cell Cycle Arrest
A fundamental strategy of many anticancer agents is to halt the uncontrolled proliferation of cancer cells. This compound effectively arrests the cell cycle, predominantly at the G1 phase, in various cancer cell lines, including non-small cell lung cancer, ovarian cancer, and colon cancer cells. This G1 phase arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) and cyclin D1.
Modulation of Key Signaling Pathways
The anticancer activities of this compound are underpinned by its ability to interfere with critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. In non-small cell lung cancer cells, AB23A has been demonstrated to significantly reduce the phosphorylation levels of PI3K, Akt, and mTOR, effectively inhibiting this pro-survival signaling cascade.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In gastric cancer cells, AB23A has been shown to regulate the activation of MAPK signaling, contributing to its apoptotic effects.
-
SHH/GLI3 Signaling: In breast cancer cells with alterations in the MED12 gene, this compound has been found to block GLI3-dependent Sonic hedgehog (SHH) signaling, reversing enhanced cellular proliferation and colony formation.
Inhibition of Metastasis
The metastatic spread of cancer is a major cause of mortality. This compound has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in metastasis. This is achieved, at least in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell movement.
Influence on the Tumor Microenvironment
Recent studies have indicated that this compound can also modulate the tumor microenvironment. It has been shown to influence the polarization of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that can promote tumor growth and progression. By targeting the CD11b/CD18 integrin, AB23A can improve the polarization of TAMs, potentially shifting them towards a more anti-tumor phenotype.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Viability Reduction (%) | Reference |
| AGS | Gastric Cancer | 10 | 24 | ~0.7 | |
| AGS | Gastric Cancer | 20 | 24 | ~17.2 | |
| AGS | Gastric Cancer | 30 | 24 | ~51.7 | |
| AGS | Gastric Cancer | 40 | 24 | ~63.4 | |
| AGS | Gastric Cancer | 50 | 24 | ~72.1 | |
| A549 | Non-Small Cell Lung Cancer | 6, 9 | 12, 24, 48 | Dose- and time-dependent | |
| HCT116 | Colon Cancer | 20 | 24 | Significant reduction | |
| SW620 | Colon Cancer | 20 | 24 | Significant reduction | |
| HEY | Ovarian Cancer | 2.5 - 20 | 24, 48 | Significant inhibition | |
| A2780 | Ovarian Cancer | 2.5 - 20 | 24, 48 | Significant inhibition | |
| A2780/Taxol | Ovarian Cancer | 2.5 - 20 | 24, 48 | Significant inhibition |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | 6, 9 | 24 | Increased apoptosis, G1 phase arrest | |
| AGS | Gastric Cancer | 10 - 50 | 24 | Increased sub-G1 fraction | |
| HCT116 | Colon Cancer | 20 | 24 | G1 phase arrest | |
| SW620 | Colon Cancer | 20 | 24 | G1 phase arrest | |
| HEY | Ovarian Cancer | 2.5 - 20 | - | G1 phase arrest, increased sub-G1 |
Experimental Protocols
This section outlines the general methodologies used in the cited studies to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described above.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay
-
Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.
-
Imaging: Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is measured to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are used.
-
Cell Seeding: Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the membrane.
-
Staining and Counting: After incubation, non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound is a multi-target agent with significant potential for cancer therapy. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK highlights its promise. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and to develop it as a novel anticancer drug. This guide provides a foundational understanding of its mechanism of action to aid researchers in these future endeavors.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]
Alisol B 23-acetate as an FXR Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a natural triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising therapeutic agent due to its potent activation of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its activation has been identified as a key therapeutic strategy for a variety of metabolic and liver-related disorders. This technical guide provides a comprehensive overview of this compound's function as an FXR agonist, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.
Mechanism of Action: FXR Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic processes.
A key downstream effect of FXR activation is the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] SHP, in turn, represses the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This cascade provides a negative feedback mechanism to control bile acid levels.[1]
Furthermore, activated FXR directly upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[2][3] This enhances the clearance of bile acids from the liver, protecting hepatocytes from bile acid-induced toxicity.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound as an FXR agonist from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter Measured | Concentration of this compound | Result | Reference |
| Luciferase Reporter Assay | HepG2 | Luciferase Activity | 10 µM | 4.3-fold increase | |
| Potency (EC50) | Not reported in the reviewed literature |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
NASH was induced by a methionine and choline-deficient (MCD) diet for 4 weeks. This compound was administered orally for the same duration.
| Dosage of this compound (mg/kg/day) | Effect on Serum ALT Levels | Effect on Serum AST Levels | Effect on Hepatic Triglyceride Accumulation | Reference |
| 15 | Significant decrease | Significant decrease | Significant reduction | |
| 30 | Significant decrease | Significant decrease | Significant reduction | |
| 60 | Significant decrease | Significant decrease | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate this compound as an FXR agonist.
FXR Activation: Luciferase Reporter Gene Assay
This assay is a common in vitro method to determine if a compound can activate a specific transcription factor, in this case, FXR.
Objective: To quantify the ability of this compound to activate the transcriptional activity of FXR.
Materials:
-
Cell Line: Human hepatoma cell line (HepG2)
-
Plasmids:
-
FXR expression vector (e.g., pCMV-FXR)
-
RXR expression vector (e.g., pCMV-RXR)
-
FXR-responsive reporter plasmid containing a luciferase gene downstream of an FXRE (e.g., pGL3-BSEP-luc, containing the BSEP promoter)
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Reagents:
-
This compound
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Procedure:
-
Cell Culture and Transfection:
-
Seed HepG2 cells in 24-well plates at a density of 5 x 10^4 cells/well and culture overnight in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the FXR expression vector, RXR expression vector, the FXR-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
-
In Vivo Efficacy: Murine Model of Non-Alcoholic Steatohepatitis (NASH)
Animal models are crucial for evaluating the therapeutic potential of a drug candidate in a physiological context. The MCD diet-induced NASH model is widely used to study the efficacy of FXR agonists.
Objective: To assess the in vivo efficacy of this compound in a mouse model of NASH.
Materials:
-
Animals: Male C57BL/6J mice (8-10 weeks old)
-
Diets:
-
Control diet
-
Methionine and choline-deficient (MCD) diet
-
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Equipment:
-
Gavage needles
-
Blood collection supplies
-
Histology equipment
-
Procedure:
-
Acclimatization: Acclimate the mice for one week with free access to standard chow and water.
-
Induction of NASH and Treatment:
-
Divide the mice into several groups:
-
Control group (fed control diet)
-
MCD group (fed MCD diet)
-
MCD + this compound groups (fed MCD diet and treated with different doses of this compound, e.g., 15, 30, 60 mg/kg/day)
-
-
Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and collect liver tissue.
-
Serum Analysis: Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury. Measure serum triglyceride levels.
-
Histological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of FXR target genes (e.g., SHP, BSEP, CYP7A1).
-
Conclusion
This compound is a potent natural FXR agonist with demonstrated efficacy in both in vitro and in vivo models of liver disease. Its ability to modulate the FXR signaling pathway, leading to improved bile acid homeostasis and lipid metabolism, makes it a compelling candidate for further drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel FXR agonists. Further research is warranted to determine its precise potency (EC50) and to fully elucidate its therapeutic potential in clinical settings.
References
- 1. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
Alisol B 23-Acetate: A Deep Dive into Its Pro-Apoptotic Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Alisol B 23-acetate, a naturally occurring triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising candidate in oncology research due to its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's ability to induce apoptosis in various cancer cell lines, presenting key quantitative data and detailed experimental protocols to support further investigation and drug development efforts.
Core Mechanism: Induction of Apoptosis through Multiple Signaling Cascades
This compound exerts its cytotoxic effects primarily by triggering programmed cell death, or apoptosis, in cancer cells.[3][4] This is achieved through the modulation of several critical signaling pathways, leading to cell cycle arrest, activation of executioner caspases, and ultimately, cell demise. The primary pathways implicated in this compound-induced apoptosis are the PI3K/Akt/mTOR pathway and the reactive oxygen species (ROS)-mediated JNK signaling cascade.
The PI3K/Akt/mTOR Signaling Pathway
A pivotal mechanism through which this compound induces apoptosis is by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth.[3] In non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound significantly reduced the phosphorylation levels of PI3K, Akt, and mTOR in a dose- and time-dependent manner, without affecting the total protein levels of these kinases. This inhibition of the PI3K/Akt/mTOR pathway disrupts downstream signaling that would normally promote cell survival, thereby sensitizing the cancer cells to apoptosis.
ROS Generation and JNK Activation
In human colon cancer cells, this compound has been shown to induce apoptosis through a mechanism dependent on the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway. The accumulation of intracellular ROS triggers cellular stress and activates the JNK signaling cascade, a key component of the mitogen-activated protein kinase (MAPK) pathway. This activation of JNK signaling, in turn, contributes to the initiation of the apoptotic program. The use of a ROS scavenger, N-acetylcysteine (NAC), was found to abrogate this compound-induced JNK phosphorylation and subsequent apoptosis, confirming the critical role of ROS in this process.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This compound actively engages the intrinsic apoptosis pathway, which is centered around the mitochondria. This is characterized by a decrease in the mitochondrial membrane potential (MMP) and the regulation of the Bcl-2 family of proteins.
Specifically, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, an initiator caspase.
Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. This cascade of caspase activation ultimately leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), and the characteristic morphological changes of apoptosis. In some cases, this compound has also been shown to activate caspase-8, suggesting a potential crosstalk with the extrinsic apoptosis pathway.
Quantitative Data on the Effects of this compound
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Result | Citation |
| AGS | Gastric Cancer | MTT Assay | 10 | 24 | ~99.3% viability | |
| AGS | Gastric Cancer | MTT Assay | 20 | 24 | ~82.8% viability | |
| AGS | Gastric Cancer | MTT Assay | 30 | 24 | ~48.3% viability | |
| AGS | Gastric Cancer | MTT Assay | 40 | 24 | ~36.6% viability | |
| AGS | Gastric Cancer | MTT Assay | 50 | 24 | ~27.9% viability | |
| AGS | Gastric Cancer | MTT Assay | 10 | 48 | ~84.1% viability | |
| AGS | Gastric Cancer | MTT Assay | 50 | 48 | ~10.1% viability | |
| AGS | Gastric Cancer | MTT Assay | 10 | 72 | ~77.7% viability | |
| AGS | Gastric Cancer | MTT Assay | 50 | 72 | ~5.1% viability |
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Result | Citation |
| A549 | Non-Small Cell Lung Cancer | Flow Cytometry | 6 | 24 | Increased apoptosis | |
| A549 | Non-Small Cell Lung Cancer | Flow Cytometry | 9 | 24 | Significant increase in apoptosis | |
| HCT116 | Colon Cancer | Flow Cytometry | 20 | 24 | Significantly increased percentage of apoptotic cells | |
| SW620 | Colon Cancer | Flow Cytometry | 20 | 24 | Significantly increased percentage of apoptotic cells |
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Result | Citation |
| AGS | Gastric Cancer | Caspase-3 Activity Assay | 10 | 24 | ~105.7% increase | |
| AGS | Gastric Cancer | Caspase-3 Activity Assay | 20 | 24 | ~144.3% increase | |
| AGS | Gastric Cancer | Caspase-3 Activity Assay | 30 | 24 | ~272.5% increase | |
| AGS | Gastric Cancer | Caspase-3 Activity Assay | 40 | 24 | ~340.1% increase | |
| AGS | Gastric Cancer | Caspase-3 Activity Assay | 50 | 24 | ~397.1% increase | |
| AGS | Gastric Cancer | Caspase-9 Activity Assay | 30 | 24 | ~151.2% increase | |
| AGS | Gastric Cancer | Caspase-9 Activity Assay | 50 | 24 | ~185.0% increase |
| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Protein | Change | Citation |
| A549 | Non-Small Cell Lung Cancer | Western Blot | 6, 9 | 24, 48 | p-PI3K, p-Akt, p-mTOR | Significantly reduced | |
| A549 | Non-Small Cell Lung Cancer | Western Blot | 6, 9 | 24 | Bax | Significantly elevated | |
| A549 | Non-Small Cell Lung Cancer | Western Blot | 6, 9 | 24 | Bcl-2 | Markedly downregulated | |
| AGS | Gastric Cancer | Western Blot | 10, 30, 50 | 24 | Bax | Increased by ~154.1%, ~186.3%, ~229.5% | |
| AGS | Gastric Cancer | Western Blot | 10, 30, 50 | 24 | Bcl-2 | Decreased by ~105.3%, ~86.2%, ~51.3% | |
| AGS | Gastric Cancer | Western Blot | 10, 30, 50 | 24 | Survivin | Decreased by ~86.1%, ~68.3%, ~66.4% |
Visualizing the Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Signaling pathways of this compound-induced apoptosis.
Figure 2: General experimental workflow for studying this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., AGS cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) or a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations (e.g., 6 and 9 mM in A549 cells) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
-
Cell Lysis: Cells treated with this compound are lysed, and the protein concentration is determined.
-
Assay Reaction: Cell lysates are incubated with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Signal Measurement: The cleavage of the substrate by the active caspase results in a color change or fluorescence, which is measured using a microplate reader. The activity is typically normalized to the protein concentration and expressed as a fold change relative to the control.
Reactive Oxygen Species (ROS) Measurement
-
Cell Treatment: Cells are treated with this compound for the desired time.
-
Probe Loading: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), at 37°C.
-
Fluorescence Measurement: After incubation, the cells are washed, and the fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader at the appropriate excitation/emission wavelengths (e.g., 488/525 nm for DCF-DA). An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound is a potent inducer of apoptosis in a variety of cancer cell lines. Its multifaceted mechanism of action, involving the inhibition of the pro-survival PI3K/Akt/mTOR pathway and the activation of the pro-apoptotic ROS/JNK and mitochondrial pathways, makes it an attractive candidate for further preclinical and clinical development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.
References
- 1. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of this compound on gastric cancer cells - ProQuest [proquest.com]
- 3. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B 23-acetate: A Potent Modulator of Reactive Oxygen Species in Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant attention in the scientific community for its diverse pharmacological activities, particularly its profound effects on cellular redox status. This technical guide provides a comprehensive overview of the role of this compound in the generation of reactive oxygen species (ROS) and the subsequent impact on critical cellular processes. Emerging evidence, detailed herein, demonstrates that this compound-induced ROS generation is a key mechanism underlying its anti-cancer effects, including the induction of apoptosis and autophagy. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the effects of this compound on ROS production, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding and guide future research and development efforts.
Introduction
This compound is a natural compound with a range of reported biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2] A growing body of research has identified the modulation of intracellular reactive oxygen species (ROS) as a central mechanism of its action, particularly in the context of cancer biology. ROS, a group of highly reactive molecules including superoxide anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal cellular metabolism. While essential for various signaling pathways at physiological levels, excessive ROS accumulation leads to oxidative stress, cellular damage, and the activation of cell death pathways such as apoptosis and autophagy.[3]
This compound has been shown to induce ROS generation in various cancer cell lines, leading to the activation of downstream signaling cascades that ultimately result in cell cycle arrest and programmed cell death.[3][4] This guide will delve into the specifics of these mechanisms, presenting the quantitative data that underpins our current understanding, the experimental approaches used to elucidate these effects, and the signaling pathways that are modulated by this compound-induced ROS.
Quantitative Data on this compound and ROS Generation
The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cell lines. These data highlight the dose-dependent and time-dependent nature of its activity.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Treatment Time (h) | Effect | Reference |
| HCT116 (Colon Cancer) | 5 - 20 | 24 | Dose-dependent decrease in cell viability | |
| SW620 (Colon Cancer) | 5 - 20 | 24 | Dose-dependent decrease in cell viability | |
| AGS (Gastric Cancer) | 10 - 50 | 24 | Dose-dependent decrease in cell viability | |
| AGS (Gastric Cancer) | 10 - 50 | 24 | Increased sub-G1 cell fraction (apoptosis) | |
| A549 (Lung Cancer) | Not specified | Not specified | Dose- and time-dependent inhibition of growth | |
| NCI-H292 (Lung Cancer) | Not specified | Not specified | Dose- and time-dependent inhibition of growth | |
| A549 (NSCLC) | 6, 9 | 24, 48 | Marked inhibition of viability | |
| A549 (NSCLC) | 6, 9 | 24 | Enhanced apoptosis | |
| HCC (Hepatocellular Carcinoma) | Not specified | Not specified | Concentration-dependent suppression of cell viability |
Table 2: this compound Induced Changes in Protein Expression and ROS Levels
| Cell Line | Concentration (µM) | Treatment Time (h) | Measured Parameter | Result | Reference |
| HCT116 (Colon Cancer) | Not specified | Not specified | Intracellular ROS | Generation of ROS | |
| HCT116 (Colon Cancer) | Not specified | Not specified | Phosphorylation of JNK | Increased | |
| AGS (Gastric Cancer) | 10, 30, 50 | 24 | Bcl-2 protein level | Decreased (86.2±3.1% at 30 µM, 51.3±4.2% at 50 µM) | |
| AGS (Gastric Cancer) | 10, 30, 50 | 24 | Bax protein level | Increased (186.3±9.3% at 30 µM, 229.5±10.1% at 50 µM) | |
| AGS (Gastric Cancer) | 10 - 50 | 24 | Caspase-3 activity | Increased (up to 397.1±18.7% at 50 µM) | |
| AGS (Gastric Cancer) | 10 - 50 | 24 | Caspase-9 activity | Increased (up to 185.0±2.8% at 50 µM) | |
| AGS (Gastric Cancer) | Not specified | Not specified | DCF-DA levels (ROS) | Increased | |
| A549 (Lung Cancer) | Not specified | Not specified | ROS level | Upregulated | |
| A549 (Lung Cancer) | Not specified | Not specified | Bax/Bcl-2 ratio | Increased | |
| A549 (NSCLC) | 6, 9 | 24, 48 | p-PI3K, p-AKT, p-mTOR | Reduced | |
| Caco-2 (Intestinal Epithelial) | Not specified | Not specified | ROS generation | Inhibited LPS-induced ROS |
Key Signaling Pathways Modulated by this compound-Induced ROS
This compound-induced ROS generation triggers several downstream signaling pathways that are critical for its anti-cancer effects. The following diagrams illustrate these pathways.
Figure 1: this compound induces autophagic-dependent apoptosis via the ROS-JNK signaling pathway.
Figure 2: The role of this compound in activating the MAPK signaling cascade through ROS, leading to apoptosis.
Figure 3: this compound ameliorates LPS-induced intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of this compound in ROS generation and its downstream effects.
Cell Viability Assays (MTT and CCK-8)
-
Principle: These are colorimetric assays that measure cell metabolic activity. Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., A549, HCT116, AGS) in 96-well plates at a density of 2x10⁴ to 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for the desired time periods (e.g., 12, 24, 48 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Measurement of Intracellular ROS
-
Principle: The most common method utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound as described for the viability assays.
-
Probe Loading: Incubate the treated cells with 10 µM DCFH-DA at 37°C for 20-30 minutes in the dark.
-
Washing: Wash the cells with serum-free medium or PBS to remove excess probe.
-
Detection: Measure the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader.
-
Inhibitor Studies: To confirm the role of ROS, pre-treat cells with a ROS scavenger such as N-acetylcysteine (NAC) before adding this compound.
-
Apoptosis Assay by Flow Cytometry
-
Principle: This assay uses a combination of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI/7-AAD can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest them by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The data will allow for the quantification of different cell populations.
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol Outline:
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-JNK, PI3K, Akt, mTOR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the role of this compound in ROS generation and its cellular consequences.
Figure 4: A generalized experimental workflow for characterizing the role of this compound in ROS-mediated cell death.
Conclusion
This compound has emerged as a promising natural compound that exerts potent anti-cancer effects through the induction of reactive oxygen species. This guide has provided a consolidated overview of the quantitative data, key signaling pathways, and experimental methodologies central to understanding its mechanism of action. The ability of this compound to modulate ROS levels and activate downstream apoptotic and autophagic pathways in cancer cells presents a compelling rationale for its further investigation in preclinical and clinical settings. For researchers and drug development professionals, a thorough understanding of these fundamental mechanisms is crucial for designing future studies and potentially harnessing the therapeutic potential of this intriguing molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protostane Triterpenoids: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protostane-type triterpenoids are a class of tetracyclic triterpenes characterized by a unique stereochemistry that distinguishes them from other triterpenoid groups.[1] While found in a limited number of plant genera, they are most prominently isolated from the genus Alisma, particularly from the dried rhizomes of Alisma orientale (also known as "Ze Xie" in traditional Chinese medicine).[1][2] These compounds, often referred to as alisols, have garnered significant scientific interest due to their diverse and potent biological activities.[3] This technical guide provides an in-depth overview of the current state of research on the biological activities of protostane-type triterpenoids, with a focus on their anticancer, anti-inflammatory, antiviral, and vasorelaxant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and insights into the underlying molecular mechanisms.
Anticancer Activity
Protostane-type triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion through the modulation of various signaling pathways.[4]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various protostane-type triterpenoids against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alisol A | Human oral cancer (SCC-9) | Not specified, but reduced viability | |
| Alisol A | Human oral cancer (HSC-3) | Not specified, but reduced viability | |
| Alisol B | SK-OV3 (Ovarian) | 7.5 (µg/ml) | |
| Alisol B | B16-F10 (Melanoma) | 7.5 (µg/ml) | |
| Alisol B | HT1080 (Fibrosarcoma) | 4.9 (µg/ml) | |
| Alisol B 23-acetate | AGS (Gastric) | ~30-50 | |
| This compound | Non-small cell lung cancer (A549) | Not specified, but inhibited viability | |
| This compound | Hepatocellular carcinoma (HCC) | Not specified, but suppressed viability | |
| Alisol A 24-acetate | SK-OV3 (Ovarian) | 10-20 (µg/ml) | |
| Alisol A 24-acetate | B16-F10 (Melanoma) | 10-20 (µg/ml) | |
| Alisol A 24-acetate | HT1080 (Fibrosarcoma) | 10-20 (µg/ml) | |
| Alisol C 23-acetate | SK-OV3 (Ovarian) | 10-20 (µg/ml) | |
| Alisol C 23-acetate | B16-F10 (Melanoma) | 10-20 (µg/ml) | |
| Alisol C 23-acetate | HT1080 (Fibrosarcoma) | 10-20 (µg/ml) | |
| Garciosaterpene A | HIV-1 Reverse Transcriptase | 15.5 (µg/mL) | |
| Garciosaterpene C | HIV-1 Reverse Transcriptase | 12.2 (µg/mL) |
Signaling Pathways in Anticancer Activity
The anticancer effects of protostane triterpenoids are mediated by complex signaling networks. Key pathways identified include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.
This compound has been shown to inhibit the proliferation of non-small cell lung cancer and hepatocellular carcinoma cells by downregulating the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest. Similarly, Alisol A has been found to inactivate the PI3K/Akt signaling pathway in colorectal cancer cells.
Alisol A has been demonstrated to induce apoptosis in human oral cancer cells by activating the JNK and p38 MAPK signaling pathways. This activation triggers a caspase-dependent apoptotic cascade. This compound also regulates the activation of MAPKs in gastric cancer cells, contributing to its apoptotic effects.
Experimental Protocols for Anticancer Activity Assessment
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the protostane triterpenoid for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Cell Treatment: Treat cancer cells with the desired concentration of the protostane triterpenoid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Anti-inflammatory Activity
Protostane-type triterpenoids exhibit potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the inhibitory activity of protostane triterpenoids against soluble epoxide hydrolase (sEH) and NF-κB.
| Compound | Target | IC50 (µM) | Reference |
| Alismanin B | sEH | 7.15 | |
| 11-deoxy-25-anhydro alisol E | sEH | 3.40 | |
| 11-deoxy alisol B | sEH | 5.94 | |
| 25-O-ethyl alisol A | sEH | 9.57 | |
| 25-O-methylalisol A | NF-κB | 64.7 | |
| Alisol B | NF-κB | 32.3 | |
| 25-O-ethylalisol A | NF-κB | 47.3 | |
| Alisol A 24-acetate | NF-κB | 37.3 |
Signaling Pathways in Anti-inflammatory Activity
Several protostane triterpenoids, including Alisol B and Alisol A 24-acetate, have been shown to inhibit the activation of the NF-κB signaling pathway. This pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Experimental Protocols for Anti-inflammatory Activity Assessment
-
Enzyme Preparation: Use recombinant human sEH.
-
Assay Buffer: Prepare a Bis-Tris HCl buffer (25 mM, pH 7.4).
-
Substrate: Use a fluorogenic substrate such as PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate).
-
Reaction: In a 96-well plate, mix the sEH enzyme, the test compound (protostane triterpenoid), and the assay buffer. Incubate for a few minutes at 37°C.
-
Initiate Reaction: Add the substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm over time.
-
Data Analysis: Calculate the rate of substrate hydrolysis and determine the IC50 value of the inhibitor.
Antiviral Activity
Certain protostane-type triterpenoids have shown promising activity against viral pathogens, notably the human immunodeficiency virus (HIV).
Quantitative Data for Antiviral Activity
| Compound | Virus/Target | IC50 (µg/mL) | Reference |
| Garciosaterpene A | HIV-1 Reverse Transcriptase | 15.5 | |
| Garciosaterpene C | HIV-1 Reverse Transcriptase | 12.2 |
Experimental Protocols for Antiviral Activity Assessment
-
Enzyme and Substrate: Use a commercially available HIV-1 RT assay kit, which typically includes recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, and dNTPs.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, template/primer, dNTPs, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Detection: The incorporation of dNTPs is typically measured using a colorimetric or radiometric method as per the kit's instructions.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Vasorelaxant Activity
Some protostane triterpenoids have been reported to exhibit vasorelaxant effects, suggesting their potential in cardiovascular applications.
Experimental Protocols for Vasorelaxant Activity Assessment
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction Induction: Induce contraction of the aortic rings with a contractile agent such as phenylephrine or KCl.
-
Compound Addition: Once a stable contraction is achieved, add the protostane triterpenoid in a cumulative manner to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent and calculate the EC50 value (the concentration required to achieve 50% of the maximum relaxation).
Conclusion
Protostane-type triterpenoids, particularly those isolated from Alisma species, represent a promising class of natural products with a wide spectrum of biological activities. Their potent anticancer and anti-inflammatory effects, underpinned by the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, highlight their potential for the development of novel therapeutic agents. Furthermore, their emerging antiviral and vasorelaxant properties warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these fascinating molecules. Further research focusing on in vivo efficacy, safety profiles, and structure-activity relationships is crucial to translate the promising in vitro findings into clinical applications.
References
- 1. Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protostane-type triterpenoids as natural soluble epoxide hydrolase inhibitors: Inhibition potentials and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Anti-inflammatory Effects of Alisol B 23-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has garnered significant attention for its diverse pharmacological activities.[1] Traditionally used in East Asian medicine, recent scientific investigations have elucidated its potent anti-inflammatory, anti-cancer, hepatoprotective, and antiviral properties.[2][3][4] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways and cellular processes. The primary mechanisms include the inhibition of pro-inflammatory cytokine production, suppression of key inflammatory signaling cascades like TLR4 and MAPK, and activation of protective nuclear receptors such as FXR.
Inhibition of Pro-inflammatory Cytokine and Mediator Production
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has been shown to significantly reduce the expression and secretion of several key cytokines in various inflammatory models.
-
In Lipopolysaccharide (LPS)-stimulated models: this compound dose-dependently decreases the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in Caco-2 intestinal cells and in mouse models of sepsis.[3]
-
In Allergic Inflammation: In models of allergic asthma, this compound reduces the levels of Th1, Th2, and Th17 cytokines, including IFN-γ, IL-4, IL-5, IL-13, and IL-17A in bronchoalveolar lavage fluid.
-
In Atherosclerosis: The compound has been observed to lower the serum levels of IL-12 and IFN-γ in mouse models of advanced atherosclerosis.
Modulation of Key Signaling Pathways
This compound's anti-inflammatory action is rooted in its ability to interfere with critical intracellular signaling cascades that orchestrate the inflammatory response.
In the context of LPS-induced inflammation, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. By suppressing TLR4 expression, it subsequently downregulates NADPH oxidase 1 (NOX1) and reduces the generation of reactive oxygen species (ROS), which are potent mediators of oxidative stress and inflammation.
The MAPK signaling pathways, including ERK and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. This compound has been found to suppress the phosphorylation (activation) of ERK and p38 in LPS-stimulated cardiac cells, thereby mitigating the inflammatory response.
This compound is a natural agonist of the farnesoid X receptor (FXR), a nuclear receptor with important roles in metabolism and inflammation. Activation of FXR by this compound contributes to its protective effects against non-alcoholic steatohepatitis (NASH) by reducing hepatic lipogenesis, inflammatory cell infiltration, and fibrosis.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent anti-inflammatory effects of this compound.
Table 1: In Vitro Effects on Pro-inflammatory Cytokines in LPS-Induced Caco-2 Cells
| Concentration of this compound (µM) | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference |
| 2.5 | Dose-dependent | Dose-dependent | Dose-dependent | |
| 5 | Dose-dependent | Dose-dependent | Dose-dependent | |
| 10 | Significant reduction | Significant reduction | Significant reduction | |
| (Data presented as dose-dependent reduction relative to LPS-only treated cells) |
Table 2: In Vivo Effects on Serum Cytokines in LPS-Induced Sepsis in Mice
| Dosage of this compound (mg/kg) | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference |
| 10 | Significant reduction | Significant reduction | Significant reduction | |
| 20 | Significant reduction | Significant reduction | Significant reduction | |
| 40 | Significant reduction | Significant reduction | Significant reduction | |
| (Data presented as significant reduction relative to LPS-only treated mice) |
Table 3: Effects on Inflammatory Markers in Various In Vivo Models
| Model | Dosage (mg/kg) | Parameter | Outcome | Reference |
| Advanced Atherosclerosis (mice) | 15, 30 | Serum IL-12, IFN-γ | Reduced levels | |
| NASH (mice) | 15, 30, 60 | Serum mKC, MCP-1 | Decreased levels | |
| Allergic Asthma (mice) | 60 | BALF Cytokines (IL-4, IL-13, IFN-γ, IL-17A) | Decreased mRNA expression | |
| COVID-19 (mice) | Not specified | Peripheral Blood IL-17, IFN-γ | Reduced levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for in vitro and in vivo studies on the anti-inflammatory effects of this compound.
In Vitro LPS-Induced Inflammation in Caco-2 Cells
-
Cell Culture: Human Caco-2 intestinal epithelial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2.5, 5, and 10 µM) for a specified duration (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 10 µg/mL) for a further period (e.g., 12 hours).
-
Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To assess signaling pathway modulation, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against TLR4, NOX1, p-p38, p-ERK, and loading controls (e.g., GAPDH).
-
ROS Detection: Intracellular ROS generation is measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-200 g) are used. Paw edema is induced by a sub-plantar injection of 1% carrageenan (100 µL) into the right hind paw.
-
Treatment: this compound is administered (e.g., intraperitoneally or orally) at various doses (e.g., 10, 30, 100 mg/kg) 30-60 minutes prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (5-10 mg/kg).
-
Edema Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The degree of swelling is calculated as the difference in paw volume before and after the injection.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β), and enzymes like COX-2 and iNOS.
Conclusion
This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism of action. Its ability to suppress key pro-inflammatory cytokines and modulate critical signaling pathways, such as TLR4-NOX/ROS and MAPK, underscores its therapeutic potential. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound as a novel anti-inflammatory agent. Future studies should focus on optimizing its bioavailability, further delineating its molecular targets, and evaluating its efficacy and safety in more complex preclinical models of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | this compound Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells [frontiersin.org]
- 4. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the antiviral activity of Alisol B 23-acetate, a natural triterpenoid, against a range of human coronaviruses. Recent in vitro studies have demonstrated its potential as a broad-spectrum inhibitor, primarily targeting viral entry. This whitepaper synthesizes the available quantitative data, details key experimental methodologies, and visualizes the proposed mechanism of action to support further research and development efforts in the field of antiviral therapeutics.
Introduction
The emergence of novel coronaviruses, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), highlights the urgent need for effective and broadly acting antiviral agents. This compound, a compound isolated from Alismatis Rhizoma, has been identified as a promising candidate. Research indicates that this compound exhibits inhibitory effects against multiple coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and various SARS-CoV-2 variants.[1] Its primary mechanism of action appears to be the inhibition of viral entry into host cells.[1] This paper will delve into the quantitative measures of its antiviral efficacy, the experimental protocols used to determine this activity, and the molecular pathways involved.
Quantitative Antiviral and Cytotoxicity Data
The antiviral activity and cytotoxicity of this compound have been evaluated against several coronaviruses in Caco-2 cells. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting viral replication, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes death to 50% of viable cells, have been determined. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| MERS-CoV | Caco-2 | 8.3 | > 22.4 (inferred) | > 2.7 |
| SARS-CoV-2 (Wild Type) | Caco-2 | 15.02 | > 22.5 (inferred) | > 1.5 |
| SARS-CoV-2 (Alpha Variant) | Caco-2 | 12.02 | > 22.8 (inferred) | > 1.9 |
| SARS-CoV-2 (Delta Variant) | Caco-2 | 19.29 | > 22.2 (inferred) | > 1.15 |
| SARS-CoV-2 (Omicron BA.5.2) | Caco-2 | 11.09 | > 22.2 (inferred) | > 2.0 |
Note: The CC50 values were not explicitly stated in the source but were inferred from the provided SI values and the corresponding IC50 values to be greater than the calculated product. The SI values were reported as 2.7 for MERS-CoV and 1.50 for SARS-CoV-2.[2]
Mechanism of Action: Inhibition of Viral Entry
The primary antiviral mechanism of this compound against coronaviruses is the inhibition of viral entry into host cells.[1] This is achieved by targeting the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), which is a critical entry point for SARS-CoV-2.[1]
Interaction with ACE2
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) has been utilized to confirm the molecular interaction between this compound and the ACE2 receptor. This interaction is believed to interfere with the binding of the viral spike protein's Receptor Binding Domain (RBD) to ACE2, thereby preventing the initial attachment of the virus to the host cell.
Impact on Viral Proteases
Currently, there is no publicly available scientific literature or data from the conducted searches to suggest that this compound inhibits the key coronavirus proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). Further research is required to investigate these potential targets.
Experimental Protocols
The following sections outline the methodologies employed in the key experiments to evaluate the antiviral activity of this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
-
Cell Seeding: Caco-2 cells are seeded in 24-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with the respective coronavirus (MERS-CoV, SARS-CoV-2, or its variants) at a specific multiplicity of infection (MOI) for 1 hour to allow for viral adsorption.
-
Compound Treatment: After the incubation period, the virus inoculum is removed, and the cells are washed. Fresh culture medium containing serial dilutions of this compound is then added to the wells.
-
Overlay and Incubation: The cells are overlaid with a medium containing agarose to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques). The plates are incubated for a duration appropriate for the specific virus to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained with a crystal violet solution to visualize the plaques. The number of plaques in each well is counted.
-
IC50 Calculation: The percentage of plaque reduction is calculated for each concentration of the compound relative to a no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Pseudotyped Virus Entry Assay
This assay specifically measures the ability of a compound to block the entry of a virus into host cells using a safe, non-replicating viral system.
-
Pseudovirus Production: Vesicular Stomatitis Virus (VSV) particles are engineered to lack their native envelope protein and instead express the spike protein of the target coronavirus (e.g., SARS-CoV-2) on their surface. The VSV genome also contains a reporter gene, such as luciferase.
-
Cell Seeding: Target cells expressing the appropriate receptors (e.g., A549-ACE2-TMPRSS2 or VeroE6) are seeded in 96-well plates.
-
Compound and Virus Incubation: The pseudotyped viral particles are pre-treated with various concentrations of this compound. This mixture is then added to the target cells.
-
Incubation: The cells are incubated for 24-48 hours to allow for viral entry and expression of the reporter gene.
-
Quantification of Entry: The amount of viral entry is quantified by measuring the activity of the reporter gene product (e.g., luminescence for luciferase).
-
Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to determine the inhibition of viral entry.
Virus Attachment Assay
This assay assesses the effect of a compound on the attachment of the virus to the host cell surface.
-
Cell Pre-treatment: VeroE6 cells are pre-incubated with different concentrations of this compound for 2 hours.
-
Virus Inoculation: SARS-CoV-2 is then added to the cells at a high multiplicity of infection (MOI=5) and incubated at 4°C for 1.5 hours to allow for viral attachment without entry.
-
Cell Staining and Analysis: After incubation, the cells are collected and stained with an antibody targeting the SARS-CoV-2 spike protein.
-
Flow Cytometry: The amount of virus attached to the cell surface is quantified by flow cytometry, which measures the fluorescence intensity of the stained spike protein.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique used to study protein conformation and dynamics, and in this context, to identify the binding site of this compound on the ACE2 receptor.
-
Protein Incubation: Recombinant ACE2 protein is incubated with and without this compound.
-
Deuterium Labeling: The protein samples are diluted in a deuterium oxide (D2O) buffer for various time points. During this time, the amide hydrogens on the protein backbone exchange with deuterium at a rate that depends on their solvent accessibility and hydrogen bonding.
-
Quenching: The exchange reaction is quenched by lowering the pH and temperature.
-
Proteolysis: The protein is digested into smaller peptides by an acid-stable protease, such as pepsin.
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the amount of deuterium uptake for each peptide.
-
Data Analysis: By comparing the deuterium uptake of ACE2 peptides in the presence and absence of this compound, regions of the protein with reduced deuterium exchange can be identified. These regions represent the binding interface or areas where the compound induces a conformational change.
Conclusion
This compound has emerged as a promising broad-spectrum inhibitor of coronaviruses, with in vitro data demonstrating its activity against MERS-CoV and multiple variants of SARS-CoV-2. Its mechanism of action, centered on the inhibition of viral entry via interaction with the host ACE2 receptor, presents a compelling avenue for the development of host-directed antiviral therapies. The quantitative data and experimental protocols detailed in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for the treatment of coronavirus infections. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as investigations into its potential activity against other viral targets, including viral proteases.
References
Alisol B 23-acetate: A Promising Therapeutic Agent in Non-Small Cell Lung Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a naturally occurring triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a compound of significant interest in oncological research. Recent studies have elucidated its potential as a multi-targeted agent against non-small cell lung cancer (NSCLC), the leading cause of cancer-related mortality worldwide. This technical guide provides a comprehensive overview of the current research on this compound in the context of NSCLC, focusing on its mechanism of action, relevant experimental data, and detailed protocols for key in vitro and in vivo assays.
Core Mechanisms of Action
This compound exerts its anti-cancer effects in NSCLC through several interconnected mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in NSCLC cells through both the intrinsic (mitochondrial) and extrinsic pathways. A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][2] This inhibition leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from the mitochondria.[2][3] This, in turn, activates the caspase cascade, leading to the execution of apoptosis.[3]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G1 phase in NSCLC cells. This is achieved by modulating the expression of key cell cycle regulatory proteins, preventing the cells from progressing to the S phase and thereby inhibiting their proliferation.
-
Inhibition of Metastasis: this compound has demonstrated the ability to suppress the migration and invasion of NSCLC cells, which are crucial steps in the metastatic cascade. This is partly achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes responsible for degrading the extracellular matrix.
-
Modulation of the Tumor Microenvironment: Emerging evidence suggests that this compound can influence the tumor microenvironment by promoting the polarization of macrophages towards an anti-tumor M1 phenotype. This shift is characterized by the increased expression of inducible nitric oxide synthase (iNOS) and the pro-inflammatory cytokines IL-6 and IL-1β, and a decrease in the M2 markers Arg-1, IL-10, and TGF-β. This modulation of macrophage function can enhance the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on NSCLC.
Table 1: In Vitro Efficacy of this compound on A549 NSCLC Cells
| Parameter | Concentration | Treatment Duration | Result | Reference |
| Cell Viability | 9 mM | 24 hours | 50% reduction in cell growth rate | |
| 6 mM and 9 mM | 12, 24, 48 hours | Significant time-dependent reduction in cell growth rate | ||
| Cell Cycle Distribution | 6 mM and 9 mM | 24 hours | Significant increase in G0/G1 phase, decrease in S phase | |
| Apoptosis | 9 mM | 24 hours | Significant increase in the percentage of apoptotic cells | |
| Protein Expression | 6 mM and 9 mM | 24 and 48 hours | Significant decrease in phosphorylated PI3K, Akt, and mTOR | |
| 6 mM and 9 mM | 24 hours | Concentration-dependent increase in Bax/Bcl-2 ratio | ||
| Cell Migration & Invasion | 6 mM and 9 mM | 24 and 48 hours | Significant reduction in cell migration and invasion |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Parameter | Treatment | Result | Reference |
| Tumor Microenvironment | Oral administration | Increased iNOS expression, decreased Arg-1 expression | |
| Oral administration | Increased IL-6 and IL-1β levels, decreased IL-10 and TGF-β levels | ||
| Apoptosis Markers | Oral administration | Increased Bax and cleaved caspase-3 expression, decreased Bcl-2 expression | |
| Metastasis Markers | Oral administration | Decreased MMP-2 and MMP-9 expression |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in NSCLC.
Experimental Workflows
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
Methodological & Application
Alisol B 23-acetate: Extraction from Alisma orientalis and Biological Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizomes of Alisma orientalis (Alismatis Rhizoma), has garnered significant attention for its diverse pharmacological activities. This document provides detailed protocols for the extraction, isolation, and purification of this compound. Furthermore, it summarizes its key biological effects and elucidates the underlying signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Alisma orientalis, a traditional Chinese medicine, is a rich source of bioactive triterpenoids, with this compound being one of its most prominent constituents.[1][2] This compound has demonstrated a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, hepatoprotective, and lipid-lowering properties.[1][2][3] Understanding the efficient extraction and purification of this compound, as well as its mechanisms of action, is crucial for its development as a potential therapeutic agent.
Extraction and Purification of this compound
Several methods have been established for the extraction and purification of this compound from Alisma orientalis. The selection of a specific protocol may depend on the desired scale, purity, and available equipment.
Extraction Protocols
2.1.1. Reflux Extraction using Ethanol
This is a common and effective method for laboratory-scale extraction.
-
Materials and Equipment:
-
Dried and powdered rhizomes of Alisma orientalis (passed through a No. 5 sieve)
-
95% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Centrifuge
-
Filter paper
-
-
Protocol:
-
Weigh 1 g of powdered Alisma orientalis rhizomes and place it into a round-bottom flask.
-
Add 10 mL of 95% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to reflux for 1 hour.
-
After reflux, cool the mixture to room temperature.
-
Compensate for any solvent loss by adding additional extraction solvent to the original volume.
-
Dilute the extract 5 times and centrifuge at 20,000 × g for 5 minutes.
-
Collect the supernatant for further purification and analysis.
-
2.1.2. Optimized Reflux Extraction
Response surface methodology has been used to optimize extraction parameters for higher yields.
-
Optimal Conditions:
-
Solid-liquid ratio: 1:13 (g/mL)
-
Ethanol concentration: 70%
-
Extraction time: 2 hours
-
Extraction cycles: 3
-
Purification Protocols
2.2.1. Silica Gel Column Chromatography
This method is suitable for enriching this compound from the crude extract.
-
Materials and Equipment:
-
Crude extract from Section 2.1
-
Silica gel (200-300 mesh)
-
Glass column
-
Solvents: Ethyl acetate, Petroleum ether
-
Rotary evaporator
-
-
Protocol:
-
Concentrate the crude ethanol extract under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Concentrate the ethyl acetate extract to obtain a solid residue.
-
Prepare a silica gel column using a suitable slurry packing method.
-
Dissolve the solid residue in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the relevant fractions and evaporate the solvent to obtain enriched this compound.
-
2.2.2. Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that can yield high-purity this compound.
-
Protocol Overview:
-
A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (10:2:10:7, v/v) is utilized.
-
A chloroform-soluble extract of A. orientale is subjected to CPC.
-
This method has been shown to yield this compound with a purity of over 98%.
-
2.2.3. Crystallization
For achieving very high purity, crystallization is an effective final step.
-
Protocol:
-
Dissolve the enriched this compound powder in ethyl acetate by heating.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to facilitate crystallization. Cooling for 12 hours is recommended.
-
Collect the crystals by filtration.
-
The crystals can be re-dissolved in ethyl acetate and recrystallized to further improve purity.
-
Quantitative Data
The following table summarizes the quantitative data from various extraction and purification studies.
| Parameter | Method | Details | Result | Purity | Reference |
| Yield | Centrifugal Partition Chromatography | 870 mg of chloroform soluble extract | 205.3 mg of this compound | >98% | |
| Yield | Crystallization | 100g of crystals from enriched powder | 86g of colorless square crystals | >98% | |
| Recovery Rate | UPLC Analysis | - | 101.20% | - |
Experimental Workflows
General Extraction and Purification Workflow
Caption: General workflow for extraction and purification of this compound.
Biological Activities and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
Anti-Cancer Activity
This compound induces apoptosis and inhibits cell proliferation in various cancer cell lines.
5.1.1. PI3K/AKT/mTOR Signaling Pathway
In non-small cell lung cancer and renal tubular cells, this compound induces apoptosis and autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
5.1.2. ROS Generation and JNK Activation
In human colon cancer cells, this compound induces autophagic-dependent apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
Caption: ROS/JNK-mediated apoptosis induced by this compound.
Metabolic Regulation
This compound plays a role in regulating lipid and glucose metabolism, making it a potential candidate for treating metabolic disorders.
5.2.1. Farnesoid X Receptor (FXR) Activation
This compound is a natural agonist of the farnesoid X receptor (FXR). Activation of FXR by this compound protects against non-alcoholic steatohepatitis (NASH) and atherosclerosis by modulating bile acid and lipid metabolism.
Caption: FXR activation by this compound in metabolic regulation.
5.2.2. SIRT1/FOXO1 Axis and PI3K/AKT Pathway Activation
This compound can alleviate high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and the PI3K/AKT pathway, thereby improving hepatic steatosis.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by inhibiting various inflammatory pathways.
5.3.1. Inhibition of TLR4-NOX1/ROS Signaling
In intestinal epithelial cells, this compound can ameliorate intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. The protocols outlined in this document provide a foundation for its efficient extraction and purification from Alisma orientalis. The elucidation of its mechanisms of action through various signaling pathways opens avenues for further research and development of this compound as a novel therapeutic agent for a range of diseases.
References
- 1. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]
- 2. Extraction process optimization of this compound from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 3. medchemexpress.com [medchemexpress.com]
Supercritical Fluid Extraction of Alisol B 23-acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of Alisol B 23-acetate from the rhizome of Alisma orientale (澤瀉, Zéxiè). The focus is on Supercritical Fluid Extraction (SFE) as a green and efficient alternative to conventional methods. Comparative data from other extraction techniques are also presented to offer a comprehensive overview for process selection and optimization.
Introduction to this compound
This compound is a protostane-type triterpenoid and a major bioactive constituent found in the rhizomes of Alisma orientale.[1] This compound has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. Research has indicated its potential in hepatoprotection, anti-inflammatory effects, and as an agonist of the farnesoid X receptor (FXR), which is crucial for liver regeneration.[2] Given its therapeutic potential, efficient and scalable extraction methods are critical for research and development.
Extraction Methodologies: A Comparative Overview
Several methods have been employed for the extraction of this compound from Alisma orientale. While traditional solvent-based methods are common, Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) presents a more environmentally friendly and selective alternative.
Supercritical Fluid Extraction (SFE)
SFE utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ is a popular choice due to its moderate critical point (31.1 °C, 7.38 MPa), non-toxicity, non-flammability, and low cost. Its solvating power can be tuned by adjusting pressure and temperature, allowing for selective extraction of target compounds. For non-polar to moderately polar compounds like this compound, SFE can be highly effective.
Conventional Extraction Methods
-
Reflux Extraction: This is a traditional method involving boiling a solvent with the plant material over an extended period. While effective, it can be time-consuming and may lead to the degradation of thermolabile compounds.
-
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. It is generally faster and more efficient than reflux extraction.
-
Flash-Type Extraction: A rapid extraction method that can be highly efficient and time-saving, suitable for large-scale production.[3]
Quantitative Data on Extraction Methods
The following table summarizes the extraction parameters and yields of this compound using different methods, based on available literature.
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Pressure (MPa) | Time | Solid-to-Liquid Ratio | Yield of this compound (mg/g of raw material) | Reference |
| Supercritical Fluid Extraction (SFE) | CO₂ | 36 | 15 | 4 h | - | Data not available | [4] |
| Reflux Extraction | 70% Ethanol | Reflux | Atmospheric | 2 h (3 cycles) | 1:13 (g/mL) | ~2.90 | [5] |
| Methanol Extraction | Methanol | - | - | 81 min | 1:5.26 (g/mL) | ~2.37 | |
| Flash-Type Extraction | 80% Ethanol | Room Temp. | - | 114 s (4 cycles) | 1:12 (g/mL) | Data not available |
Note: Direct comparison of yields is challenging due to variations in raw material quality and analytical methods. The provided data serves as a guideline for process development.
Experimental Protocols
Protocol for Supercritical Fluid Extraction (SFE)
This protocol is based on published parameters for SFE of this compound and general practices for triterpenoid extraction.
4.1.1. Materials and Equipment
-
Dried and powdered rhizome of Alisma orientale (particle size < 0.5 mm)
-
Supercritical Fluid Extractor system equipped with an extraction vessel, pumps for CO₂ and co-solvent, a back-pressure regulator, and a collection vessel.
-
Supercritical fluid grade CO₂
-
Co-solvent (e.g., ethanol or methanol, HPLC grade)
-
Analytical balance
-
Filtration apparatus
4.1.2. SFE Procedure
-
Sample Preparation: Weigh an appropriate amount of the powdered Alisma orientale rhizome and pack it into the extraction vessel.
-
System Setup:
-
Set the extraction vessel temperature to 36 °C.
-
Set the CO₂ pump to deliver a constant flow rate.
-
If using a co-solvent, set the co-solvent pump to the desired percentage (e.g., 5-10% ethanol).
-
-
Extraction:
-
Pressurize the system with CO₂ to 15 MPa.
-
Once the desired pressure and temperature are stable, begin the extraction process.
-
Maintain a constant flow of supercritical CO₂ (and co-solvent, if used) through the extraction vessel for 4 hours.
-
-
Collection:
-
The extract is depressurized and collected in a collection vessel. The CO₂ will vaporize, leaving the extracted compounds behind.
-
-
Post-Extraction:
-
After the extraction is complete, carefully depressurize the system.
-
Collect the crude extract from the collection vessel.
-
Dissolve the extract in a suitable solvent (e.g., methanol) for further analysis or purification.
-
Protocol for Reflux Extraction
This protocol is based on an optimized method for this compound extraction.
4.2.1. Materials and Equipment
-
Dried and powdered rhizome of Alisma orientale
-
70% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
4.2.2. Reflux Procedure
-
Extraction:
-
Place 10 g of powdered Alisma orientale rhizome into a 250 mL round-bottom flask.
-
Add 130 mL of 70% ethanol (1:13 solid-to-liquid ratio).
-
Set up the reflux apparatus and heat the mixture to boiling.
-
Maintain the reflux for 2 hours.
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates from the three extraction cycles.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude extract.
-
Protocol for Quantification of this compound by HPLC
This is a general protocol for the quantification of this compound in the obtained extracts.
4.3.1. Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Syringe filters (0.45 µm)
4.3.2. HPLC Procedure
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10-20 µL
-
Detection (ELSD): Nebulizer temperature 82°C, Gas flow rate 2.0 L/min (adjust as per instrument)
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.
Signaling Pathways Involving this compound
This compound has been shown to interact with several key signaling pathways, contributing to its pharmacological effects.
Conclusion
Supercritical fluid extraction is a promising green technology for the efficient extraction of this compound from Alisma orientale. While further optimization of SFE parameters is needed to maximize yields, it offers significant advantages over conventional methods in terms of solvent reduction, selectivity, and preservation of the final product's integrity. The protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the development of extraction and analysis methods for this pharmacologically important triterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction process optimization of this compound from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 5. Optimization of Extraction Condition for Alisol B and Alisol B Acetate in Alismatis Rhizoma using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Speed Counter-Current Chromatography Purification of Alisol B 23-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate is a protostane-type tetracyclic triterpenoid found in Alisma orientale (Alismatis Rhizoma), a traditional Chinese medicine. This compound has garnered significant interest due to its potential pharmacological activities, including hepatoprotective effects and its role as a natural agonist of the human pregnane X receptor (PXR).[1][2] The increasing demand for high-purity this compound for research and drug development necessitates efficient and scalable purification methods. High-speed counter-current chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that eliminates the need for solid stationary phases, thereby preventing irreversible sample adsorption and allowing for high sample loading capacity. This document provides detailed application notes and protocols for the successful purification of this compound using HSCCC.
Data Presentation
Table 1: HSCCC and CPC Solvent Systems and Performance for this compound Purification
| Method | Two-Phase Solvent System (v/v/v/v) | Starting Material | Yield | Purity | Reference |
| HSCCC | n-hexane:ethyl acetate:methanol:water (3:2:3:2) | Supercritical Fluid Extraction (SFE-CO2) extract of A. orientalis | Not Specified | 99.8% | [3] |
| CPC | n-hexane:ethyl acetate:methanol:water (10:2:10:7) | Chloroform soluble extract of A. orientalis (870 mg) | 205.3 mg | >98% | [3][4] |
| HSCCC | n-hexane:ethyl acetate:methanol:water (6:4:5:5, 6:4:6:4, 6:4:8:2 in stepwise elution) | SFE extract of A. orientalis | Not Specified | Not Specified |
Table 2: Optimized HSCCC Operating Parameters
| Parameter | Value |
| Instrument | High-Speed Counter-Current Chromatography System |
| Solvent System | n-hexane:ethyl acetate:methanol:water (3:2:3:2, v/v/v/v) |
| Stationary Phase | Upper phase of the solvent system |
| Mobile Phase | Lower phase of the solvent system |
| Revolution Speed | 800 rpm |
| Flow Rate | 2.0 mL/min |
| Detection (online) | UV at 254 nm |
| Sample Solution | Crude extract dissolved in a mixture of upper and lower phases (1:1, v/v) |
Table 3: HPLC Conditions for Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | ODS C18 | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile : Water (73:27) | A: Water, B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 208 nm | 208 nm |
| Column Temperature | 30°C | 35°C |
| Reference |
Experimental Protocols
Protocol 1: Preparation of Crude Extract from Alismatis Rhizoma
-
Grinding: Dry rhizomes of Alisma orientale are ground into a coarse powder.
-
Extraction (Option A: Reflux Extraction): a. The powdered herb is reflux-extracted with 70% ethanol at a solid-liquid ratio of 1:13 (g/mL) for 2 hours. b. This extraction is repeated for a total of 3 cycles to maximize yield. c. The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Extraction (Option B: Supercritical Fluid Extraction - SFE): a. The powdered herb is subjected to SFE with CO2 at 15 MPa and 36°C for 4 hours. b. The SFE-CO2 extract is collected for direct use in HSCCC.
-
Fractionation (Optional but Recommended): a. The crude ethanol extract is suspended in water and partitioned with chloroform. b. The chloroform layer, which is enriched with triterpenoids, is collected and concentrated to dryness. This chloroform-soluble fraction is used for purification.
Protocol 2: HSCCC Purification of this compound
-
Solvent System Preparation: a. Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 3:2:3:2. b. Thoroughly equilibrate the mixture in a separatory funnel at room temperature. c. Separate the upper (stationary) and lower (mobile) phases shortly before use and degas both phases.
-
HSCCC Instrument Preparation: a. Fill the entire HSCCC column with the upper phase (stationary phase). b. Set the revolution speed to 800 rpm. c. Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min. d. Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established, indicated by a stable retention of the stationary phase.
-
Sample Injection: a. Dissolve the crude extract (e.g., SFE extract or chloroform fraction) in a small volume of a 1:1 (v/v) mixture of the upper and lower phases. b. Inject the sample solution into the column through the sample loop.
-
Elution and Fraction Collection: a. Continue the elution with the lower phase at 2.0 mL/min. b. Monitor the effluent with a UV detector at 254 nm. c. Collect fractions based on the resulting chromatogram peaks.
-
Recovery and Analysis: a. Combine the fractions containing the pure this compound, as determined by initial HPLC analysis. b. Evaporate the solvent to obtain the purified compound. c. Determine the purity of the final product using the HPLC conditions outlined in Table 3. The final product should appear as white crystals.
Visualizations
References
- 1. CN102432659B - Separation and purification method of this compound monomer - Google Patents [patents.google.com]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Isolation of Alisol B and this compound from Alismatis Rhizoma by Centrifugal Partition Chromatography Coupled with ELSD [agris.fao.org]
Application Note: Quantification of Alisol B 23-acetate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantitative analysis of Alisol B 23-acetate, a key bioactive triterpenoid found in Alisma orientale (Alismatis Rhizoma). Due to the lack of a strong chromophore in this compound, ELSD is an ideal detection method, offering universal detection for non-volatile compounds. This document provides a comprehensive experimental protocol, method validation parameters, and data presented in a clear, tabular format to facilitate implementation in a laboratory setting.
Introduction
This compound is a protostane-type triterpenoid that has garnered significant interest for its diverse pharmacological activities.[1][2] Accurate and precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures. When coupled with an Evaporative Light Scattering Detector (ELSD), it provides a sensitive method for the quantification of non-volatile compounds that do not possess a significant UV-absorbing chromophore, such as this compound.[3][4] This application note presents a validated HPLC-ELSD method for the reliable quantification of this compound.
Experimental Protocol
This section provides a detailed methodology for the quantification of this compound using HPLC-ELSD.
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
Nitrogen gas (high purity, for ELSD)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions
A Hypersil C18 column was utilized for the separation of this compound.[5] The mobile phase consisted of an isocratic mixture of acetonitrile and water, which provides good resolution and peak shape for the analyte.
| Parameter | Condition |
| HPLC Column | Hypersil C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
ELSD Conditions
The ELSD parameters are critical for achieving optimal sensitivity and a stable baseline. The drift tube temperature and nebulizer gas flow rate have been optimized for the analysis of triterpenoids.
| Parameter | Condition |
| Drift Tube Temperature | 82°C |
| Nebulizer Gas (N₂) Flow Rate | 2.0 L/min |
| Gain | To be optimized based on instrument response |
Standard Solution Preparation
Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range.
Sample Preparation
For the analysis of this compound in plant material or extracts, accurately weigh the powdered sample and extract it with a suitable solvent, such as methanol, using techniques like ultrasonication or reflux extraction. The resulting extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Data
The described HPLC-ELSD method has been validated for its linearity, precision, and accuracy. The results are summarized in the tables below.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound. The calibration curve was constructed by plotting the logarithm of the peak area versus the logarithm of the concentration.
| Analyte | Linear Range (µg) | Correlation Coefficient (r) |
| This compound | 0.624 - 4.680 | 0.9994 |
Note: An alternative HPLC-ESI-MS method showed a linear range of 0.06 - 2.0 µg/mL with a correlation coefficient of 0.999.
Precision
The precision of the method is typically evaluated by performing replicate injections of a standard solution and is expressed as the relative standard deviation (RSD). While specific RSD values for an HPLC-ELSD method for this compound were not detailed in the searched literature, related methods for other triterpenoids report RSDs of less than 3% for intra- and inter-day precision.
Accuracy
The accuracy of the method is determined by recovery studies. A known amount of this compound is spiked into a sample, and the recovery is calculated. For similar compounds, average recoveries are typically within the range of 95-105%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the HPLC-ELSD method.
Caption: HPLC-ELSD Experimental Workflow.
Logical Relationship of Method Parameters
The following diagram shows the logical relationship and key parameters of the HPLC-ELSD method.
References
Application Note: Quantitative Analysis of Alisol B 23-acetate using HPLC-ESI-MS
Abstract
This application note provides a detailed methodology for the identification and quantification of Alisol B 23-acetate, a significant bioactive triterpenoid found in Alisma orientale (Rhizoma Alismatis). The protocol outlines procedures for sample preparation from plant material and biological matrices, followed by analysis using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). This method is suitable for researchers in natural product chemistry, pharmacology, and drug development for quality control and pharmacokinetic studies.
Introduction
This compound is a protostane-type tetracyclic triterpenoid and a major active constituent of Rhizoma Alismatis, a traditional Chinese medicine used for treating various ailments, including hyperlipidemia and liver diseases.[1][2] Accurate and sensitive analytical methods are crucial for the quality control of herbal materials and for pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME). HPLC-ESI-MS offers high sensitivity and selectivity for the analysis of this compound in complex matrices.[3][4]
Experimental Protocols
Sample Preparation
1.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
1.2. Extraction from Plant Material (Alisma orientale)
-
Grinding: Grind the dried rhizomes of Alisma orientale into a fine powder (40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 70% ethanol.[1]
-
Perform reflux extraction for 2 hours. Repeat the extraction three times for optimal yield.
-
Alternatively, ultrasonic extraction with methanol can be employed.
-
-
Filtration and Concentration:
-
Combine the extracts and filter through a 0.45 µm membrane filter.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Sample Solution Preparation:
-
Redissolve a known amount of the dried extract in methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
1.3. Extraction from Biological Matrices (e.g., Rat Plasma)
This protocol is adapted for pharmacokinetic studies.
-
Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., diazepam).
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge and transfer the supernatant to an autosampler vial for analysis.
-
HPLC-ESI-MS Instrumentation and Conditions
2.1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC or UPLC system.
-
Column: A reversed-phase C18 column is typically used (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile or 0.1% Formic acid in Methanol
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 3 µL
2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Full scan mode for qualitative analysis.
-
Ion Transitions for MRM (for this compound):
-
Precursor Ion [M+H]⁺: m/z 515.4
-
Product Ions: To be determined by direct infusion of a standard solution. Common fragments may arise from the loss of water and acetic acid.
-
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450°C
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 0.3 | 95 | 5 |
| 2.0 | 0.3 | 95 | 5 |
| 10.0 | 0.3 | 20 | 80 |
| 15.0 | 0.3 | 5 | 95 |
| 20.0 | 0.3 | 5 | 95 |
| 20.1 | 0.3 | 95 | 5 |
| 25.0 | 0.3 | 95 | 5 |
Table 2: Quantitative Parameters for this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | 2.00 - 64.0 µg/mL | |
| Correlation Coefficient (r²) | 0.9999 | |
| Precision (RSD) | 0.51% | |
| Repeatability (RSD) | 0.18% | |
| Stability (RSD) | 1.26% | |
| Average Recovery | 101.20% | |
| Limit of Detection (LOD) | 0.08 - 0.15 µg/mL |
Table 3: Mass Spectrometric Data for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| This compound | 515.4 | 497.3 ([M+H-H₂O]⁺), 455.3 ([M+H-CH₃COOH]⁺), 437.3 ([M+H-CH₃COOH-H₂O]⁺) |
Visualizations
Caption: Experimental workflow for HPLC-ESI-MS analysis of this compound.
Caption: Proposed ESI-MS fragmentation pathway of this compound.
Conclusion
The HPLC-ESI-MS method detailed in this application note is a robust, sensitive, and selective approach for the quantitative analysis of this compound in both herbal extracts and biological fluids. The provided protocols for sample preparation and instrumental analysis, along with the tabulated quantitative data, offer a comprehensive guide for researchers. This methodology can be readily implemented for quality assessment of Alisma orientale and for supporting preclinical and clinical pharmacokinetic investigations of this pharmacologically important compound.
References
- 1. Extraction process optimization of this compound from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound from the rhizomes of Alisma orientale is a natural agonist of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Alisol B 23-acetate in Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alisol B 23-acetate, a natural triterpenoid compound isolated from the rhizome of Alisma orientale, has garnered significant interest for its diverse pharmacological activities.[1][2][3] In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antiviral agent.[4][5] These application notes provide a comprehensive overview of the in vitro effects of this compound, detailed protocols for key cell culture assays, and visual representations of the associated signaling pathways.
I. In Vitro Biological Activities and Data Presentation
This compound has been shown to inhibit the viability of various cancer cell lines, induce apoptosis (programmed cell death), trigger autophagy, and arrest the cell cycle. It also exhibits inhibitory effects on cancer cell migration and invasion. Furthermore, it has demonstrated antiviral properties, particularly against coronaviruses, and has shown potential in ameliorating insulin resistance and non-alcoholic steatohepatitis.
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Key Effects | Signaling Pathway(s) Implicated | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | Inhibited viability, induced apoptosis, cell cycle arrest at G1 phase, suppressed migration and invasion. | PI3K/AKT/mTOR | |
| HCT116 & SW620 | Colon Cancer | Induced G1 phase cell cycle arrest, apoptosis, and autophagy. | ROS/JNK | |
| HEY | Ovarian Cancer | Inhibited proliferation, induced G1 phase cell cycle arrest and apoptosis, suppressed migration and invasion. | IRE1 (Endoplasmic Reticulum Stress) | |
| AGS | Gastric Cancer | Reduced viability, induced sub-G1 phase accumulation (apoptosis), depolarized mitochondrial membrane. | Mitochondrial pathway, Caspase activation, MAPK | |
| HepG2/VIN | Multidrug-Resistant Liver Cancer | Enhanced ROS production and apoptosis, improved membrane fluidity, inhibited P-glycoprotein function. | Not specified |
Table 2: Reported IC50/ED50 Values of this compound and its Analogs
| Compound | Cell Line(s) | Cancer Type(s) | IC50/ED50 (µg/mL) | Reference(s) |
| This compound analog (12) | A549, SK-OV3, B16-F10, HT1080 | Lung, Ovarian, Melanoma, Fibrosarcoma | 10.0, 8.7, 5.2, 3.1 | |
| This compound analog (5) | B16-F10, HT1080 | Melanoma, Fibrosarcoma | Moderate cytotoxicity | |
| This compound analog (6) | B16-F10, HT1080 | Melanoma, Fibrosarcoma | Moderate cytotoxicity | |
| This compound analog (7) | B16-F10, HT1080 | Melanoma, Fibrosarcoma | Moderate cytotoxicity | |
| This compound analog (9) | B16-F10, HT1080 | Melanoma, Fibrosarcoma | Moderate cytotoxicity |
II. Experimental Protocols
Here are detailed protocols for common in vitro assays used to evaluate the effects of this compound.
Protocol 1: Cell Viability (MTT/CCK-8) Assay
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Cells of interest (e.g., A549, HCT116)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8) solution
-
DMSO or detergent reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT): After the incubation with MTT, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.
-
Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with ice-cold PBS and then fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells again with PBS and then resuspend them in PI/RNase staining solution. Incubate for 25-30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways affected by this compound, such as the PI3K/AKT/mTOR pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-AKT, anti-AKT, anti-mTOR, anti-Bax, anti-Bcl-2, anti-LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
III. Signaling Pathways and Experimental Workflows
Diagram 1: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Diagram 2: ROS/JNK-Mediated Autophagy and Apoptosis by this compound
Caption: this compound induces autophagy-dependent apoptosis via ROS and JNK.
Diagram 3: General Experimental Workflow for In Vitro Evaluation
Caption: Workflow for assessing this compound's in vitro anti-cancer effects.
References
- 1. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic effects of this compound on gastric cancer cells - ProQuest [proquest.com]
- 4. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Effective Dosage and Protocols for Alisol B 23-acetate Treatment in A549 Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a natural triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-cancer properties in various cancer cell lines. In human non-small cell lung cancer A549 cells, this compound has been shown to inhibit cell viability, induce apoptosis, and cause cell cycle arrest. These effects are primarily mediated through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and the intrinsic mitochondrial apoptosis pathways. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in studying the effects of this compound on A549 cells.
Mechanism of Action
This compound exerts its anti-cancer effects in A549 cells through a multi-faceted approach:
-
Induction of Apoptosis: It promotes programmed cell death by increasing the Bax/Bcl-2 ratio, which leads to a decrease in mitochondrial membrane potential and the release of cytochrome c.[1] This activates caspase-9 and caspase-3, key executioners of the apoptotic cascade.[1]
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting proliferation.[2]
-
Inhibition of PI3K/AKT/mTOR Pathway: this compound has been shown to reduce the phosphorylation levels of key proteins in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]
-
Generation of Reactive Oxygen Species (ROS): The compound can induce an increase in intracellular ROS levels, contributing to oxidative stress and subsequent cell death.[1]
Data Presentation
The following tables summarize the effective dosages of this compound on A549 cells based on published research.
Table 1: Effect of this compound on A549 Cell Viability
| Concentration (µM) | Treatment Time (hours) | Effect on Cell Viability |
| 6 | 12, 24, 48 | Time-dependent reduction |
| 9 | 12, 24, 48 | Time-dependent reduction; ~50% reduction at 24h |
Table 2: Induction of Apoptosis by this compound in A549 Cells
| Concentration (µM) | Treatment Time (hours) | Key Observations |
| 6 | 24 | Increased apoptosis |
| 9 | 24 | Significant increase in the percentage of apoptotic cells |
Table 3: Effect of this compound on A549 Cell Cycle Distribution
| Concentration (µM) | Treatment Time (hours) | Effect on Cell Cycle |
| 6 | 24, 48 | G1 phase arrest |
| 9 | 24, 48 | G1 phase arrest |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in A549 cells.
Cell Culture and Treatment
-
Cell Line: A549 (human non-small cell lung cancer)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed A549 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis).
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 6, 9 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
A549 cells
-
96-well plates
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.
-
Materials:
-
A549 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution by flow cytometry.
-
Materials:
-
A549 cells treated with this compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
-
Materials:
-
A549 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Signaling Pathways
References
Alisol B 23-acetate: A Promising Therapeutic Agent for Hepatocellular Carcinoma
Application Note and Protocol for Treatment of HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisol B 23-acetate, a natural triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-cancer properties, particularly against hepatocellular carcinoma (HCC).[1][2] This document provides a detailed protocol for the treatment of HepG2 human liver cancer cells with this compound. It outlines the methodologies for assessing its effects on cell viability, apoptosis, and cell cycle, and details the key signaling pathways involved. The information presented is collated from multiple research studies to provide a comprehensive guide for investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects on HepG2 cells through a multi-faceted approach. The primary mechanism involves the induction of G1 phase cell cycle arrest and apoptosis.[3][4] This is initiated through the inhibition of the mTOR signaling pathway, a crucial regulator of cell growth and proliferation.[3] Furthermore, this compound has been shown to modulate the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Studies have also indicated its ability to induce autophagy-dependent apoptosis in various cancer cell lines, suggesting a complex interplay of cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound treatment of HepG2 cells.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | HepG2 | 13.2 µM | MTT Assay | |
| IC50 | LO2 (normal liver cells) | > 20 µM | MTT Assay |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (20h treatment)
| Treatment Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55.8% | 32.1% | 12.1% | |
| 10 µmol/L | 67.3% | 23.5% | 9.2% | |
| 15 µmol/L | 75.4% | 16.8% | 7.8% |
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on HepG2 cells.
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., a gradient from 0 to 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value can be determined from the dose-response curve.
Apoptosis Analysis
This method is used to visualize nuclear changes characteristic of apoptosis.
-
Seed HepG2 cells on coverslips in a 6-well plate and treat with this compound (e.g., 15 µmol/L) for 10 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 4',6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
This protocol is for detecting the expression of key apoptosis-related proteins.
-
Treat HepG2 cells with this compound (e.g., 5, 7.5, 15 µmol/L) for 10 hours.
-
Lyse the cells and determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Caspase-3, and PARP overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the effect of this compound on cell cycle distribution.
-
Seed HepG2 cells in a 6-well plate and treat with this compound (e.g., 10 and 15 µmol/L) for 20 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: mTOR signaling pathway inhibition by this compound.
References
- 1. The effects of this compound in hepatocellular carcinoma via inducing cell apoptosis and inhibiting cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced HepG2 hepatoma cell death through mTOR signaling-initiated G1 cell cycle arrest and apoptosis: A quantitative proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Alisol B 23-Acetate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Alisol B 23-acetate, a natural triterpenoid compound isolated from Alisma orientale. The following sections detail its therapeutic potential across various disease models, summarize key quantitative data from animal studies, and provide detailed experimental protocols and signaling pathway diagrams to guide future research and drug development efforts.
Therapeutic Applications in Animal Models
This compound has demonstrated significant therapeutic efficacy in a range of preclinical animal models, highlighting its potential for treating viral infections, metabolic disorders, inflammatory conditions, and cancer.
Antiviral and Anti-inflammatory Effects (COVID-19)
In studies using hamster and human angiotensin-converting enzyme 2 (ACE2) transgenic mice models of SARS-CoV-2 infection, this compound has been shown to be a promising therapeutic agent.[1][2][3] It functions as a viral entry inhibitor, in part by targeting ACE2.[1][2] In vivo, treatment with this compound resulted in a notable decrease in viral load in the lungs and nasal turbinates. Furthermore, it ameliorated lung damage by reducing the infiltration of CD4+ T lymphocytes and CD11b+ macrophages. A key mechanism of its action is the suppression of proinflammatory T-cell responses, leading to reduced levels of inflammatory cytokines such as interleukin-17 (IL-17) and interferon-γ (IFN-γ) in peripheral blood. Prophylactic intranasal administration also proved effective in attenuating the viral load in hamster lung tissues.
Metabolic Disease Regulation (MASLD and Atherosclerosis)
This compound has shown promise in addressing metabolic dysfunction-associated steatotic liver disease (MASLD) and atherosclerosis. In high-fat diet (HFD)-fed mice, it significantly improved insulin resistance by reducing fasting blood glucose, fasting insulin levels, and HOMA-IR. It also alleviated hepatic steatosis and improved liver function. The underlying mechanism involves the activation of the SIRT1/FOXO1 axis and the PI3K/AKT signaling pathway, which promotes fatty acid oxidation.
In the context of atherosclerosis, investigated in advanced atherosclerotic mice and ovariectomized ApoE-/- mice, this compound demonstrated lipid-lowering and anti-inflammatory properties. It was found to decrease plasma triacylglycerol (TG) levels and increase high-density lipoprotein-cholesterol (HDL-C). A notable effect is the promotion of cholesterol efflux from dendritic cells, which helps to control the inflammatory status of atherosclerosis. Mechanistically, it activates the LXRα/ACAT2 pathway in the jejunum, leading to the activation of ABCG5/G8 and a reduction in lipid accumulation.
Anti-allergic and Immunomodulatory Effects (Allergic Asthma)
In an ovalbumin (OVA)-induced allergic asthma mouse model, this compound effectively suppressed allergic responses. Administration of the compound, both before sensitization and challenge, led to a significant reduction in pulmonary resistance and a decrease in the infiltration of immune cells in the peribronchial and perivascular regions. It also lowered the levels of Th1, Th2, and Th17 inflammatory cytokines in the bronchoalveolar lavage fluid and reduced the number of mucus-producing PAS-stained cells in the lungs. These effects are potentially mediated by the inhibition of spleen tyrosine kinase (Syk).
Hepatoprotective Effects
This compound has demonstrated protective effects against liver injury in a carbon tetrachloride (CCl4)-induced hepatotoxicity mouse model. Treatment with this compound in a dose-dependent manner protected against hepatotoxicity. The mechanism involves the activation of the farnesoid X receptor (FXR) and signal transducer and activator of transcription 3 (STAT3). This activation promotes hepatocyte proliferation and reduces apoptosis. It also helps in reducing hepatic bile acids by regulating their synthesis and transport. Furthermore, it can alleviate liver oxidative stress by increasing glutathione (GSH) and glutathione peroxidase 4 (GPX4) levels while reducing malondialdehyde (MDA) content.
Anticancer Properties (Non-Small Cell Lung Cancer)
While in vivo evidence for direct antitumor activity is still emerging, this compound has been shown to influence the tumor microenvironment in non-small cell lung cancer (NSCLC). It appears to inhibit the polarization of macrophages to the immunosuppressive M2 phenotype and can promote a shift towards the anti-tumor M1 phenotype. This immunomodulatory effect within the tumor microenvironment suggests a potential role for this compound in cancer therapy.
Quantitative Data from Animal Studies
| Disease Model | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| COVID-19 | Hamsters | 60 mg/kg | Intraperitoneal | Decreased viral copy numbers, reduced CD4+ T lymphocyte and CD11b+ macrophage infiltration in lungs. | |
| COVID-19 | Human ACE2 Transgenic Mice | Not specified | Not specified | Alleviated viral load in nasal turbinate, reduced IL-17 and IFN-γ in peripheral blood. | |
| COVID-19 (Prophylactic) | Hamsters | 60 mg/kg | Intranasal | Significantly attenuated Omicron viral load in lung tissues. | |
| MASLD | High-Fat Diet-fed Mice | Not specified | Not specified | Significantly reduced fasting blood glucose, fasting insulin, and HOMA-IR; reduced hepatic lipid accumulation. | |
| Atherosclerosis | Advanced AS Mice | Not specified | Not specified | Decreased plasma triacylglycerol (TG), increased high-density lipoprotein-cholesterol (HDL-C), reduced serum IL-12 and IFN-γ. | |
| Atherosclerosis | Ovariectomized ApoE-/- Mice | Not specified | Intragastric | Significantly reduced atherosclerotic plaque area and lipid accumulation in the jejunum. | |
| Allergic Asthma | OVA-induced BALB/c Mice | 60 mg/kg | Intraperitoneal | Greatly lowered pulmonary resistance, decreased immune cell counts and inflammatory cytokines (Th1/Th2/Th17) in BALF. | |
| Hepatotoxicity | CCl4-induced Mice | Dose-dependent | Not specified | Protection against hepatotoxicity, promoted hepatocyte proliferation, and decreased apoptosis. | |
| Hepatotoxicity | CCl4-induced SD Rats | Not specified | Not specified | Significantly reduced serum AST, ALT, and ALP; increased hepatic GSH and GPX4, and decreased MDA. |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy in a Hamster Model of SARS-CoV-2 Infection
-
Animal Model: Golden Syrian hamsters.
-
Infection: Intranasal infection with SARS-CoV-2 or its variants (e.g., Delta).
-
Treatment:
-
Therapeutic: Intraperitoneal (i.p.) administration of this compound at a dosage of 60 mg/kg for 3 consecutive days, starting one day post-infection. A vehicle control group (e.g., solvent injection) should be included.
-
Prophylactic: Intranasal (i.n.) administration of 40 µL of this compound solution (corresponding to 60 mg/kg) prior to viral infection.
-
-
Endpoint Analysis (at 4 days post-infection):
-
Viral Load: Quantify viral copy numbers in lung tissues using qRT-PCR.
-
Histopathology: Collect lung tissues for histopathological examination to assess lung damage and inflammation.
-
Immunohistochemistry: Perform immunohistochemical staining for CD4+ T lymphocytes and CD11b+ macrophages in lung tissue sections to evaluate immune cell infiltration.
-
Protocol 2: Assessment of Anti-inflammatory and Metabolic Effects in a High-Fat Diet-Induced MASLD Mouse Model
-
Animal Model: C57BL/6J mice.
-
Induction of MASLD: Feed mice a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce insulin resistance and hepatic steatosis.
-
Treatment: Administer this compound orally (e.g., by gavage) at a predetermined dose daily for the last few weeks of the HFD feeding period. A control group receiving the vehicle should be included.
-
Endpoint Analysis:
-
Metabolic Parameters: Measure fasting blood glucose and insulin levels to calculate the HOMA-IR index.
-
Lipid Profile: Analyze serum levels of triglycerides (TG), total cholesterol (TC), HDL-C, and LDL-C.
-
Liver Function: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Perform H&E and Oil Red O staining on liver sections to assess steatosis and inflammation.
-
Western Blotting/Immunohistochemistry: Analyze the protein expression of key targets in the SIRT1/FOXO1 and PI3K/AKT pathways in liver tissue.
-
Protocol 3: Investigation of Anti-allergic Effects in an OVA-Induced Allergic Asthma Mouse Model
-
Animal Model: BALB/c mice.
-
Sensitization and Challenge:
-
Sensitization: Sensitize mice with intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with nebulized OVA on days 28, 29, and 30.
-
-
Treatment: Administer this compound (60 mg/kg, i.p.) 30 minutes before either the OVA sensitization or the OVA challenge.
-
Endpoint Analysis:
-
Airway Hyperresponsiveness: Measure airway resistance in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to count total and differential immune cells (e.g., eosinophils, macrophages, lymphocytes).
-
Cytokine Analysis: Measure the levels of Th1, Th2, and Th17 cytokines (e.g., IFN-γ, IL-4, IL-5, IL-13, IL-17) in the BALF using ELISA.
-
Histopathology: Perform H&E and Periodic acid-Schiff (PAS) staining on lung sections to assess inflammation and mucus production.
-
Serum IgE: Measure the level of OVA-specific IgE in the serum.
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for the OVA-induced allergic asthma model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Administration of Alisol B 23-acetate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate (AB23A) is a protostane-type triterpenoid isolated from Alisma orientale (Rhizoma alismatis), a plant used in traditional medicine.[1][2] This compound has demonstrated a range of pharmacological activities, including hepatoprotective, anti-inflammatory, anti-cancer, and antiviral effects.[3][4][5] Its oral bioactivity makes it a compound of interest for therapeutic development. These application notes provide a summary of quantitative data and detailed experimental protocols for the oral administration of this compound in various mouse models based on published research.
Section 1: Quantitative Data Summary
The following tables summarize the application of orally administered this compound across different disease models in mice.
Table 1: Application in Hepatotoxicity and Non-Alcoholic Steatohepatitis (NASH) Models
| Mouse Model | Model Induction | AB23A Dosage (mg/kg) | Administration Route & Duration | Key Quantitative Findings | Citations |
| Acute Hepatotoxicity | Carbon Tetrachloride (CCl4) injection | 10, 20, 40 | Oral (p.o.), single dose post-CCl4 | Dose-dependently reduced serum ALT and AST levels. Reduced hepatic bile acids. | |
| Acute Liver Injury | Carbon Tetrachloride (CCl4) injection | 15 (low), 30 (high) | Intragastric (i.g.), daily for 7 days | Significantly decreased liver MDA levels and increased GSH and GPX4 levels. | |
| NASH | Methionine and choline-deficient (MCD) diet | 15, 30, 60 | Intragastric (i.g.), daily for 4 weeks | Dose-dependently decreased elevated serum ALT and AST. Reduced hepatic triglyceride accumulation and fibrosis. |
Table 2: Application in Metabolic and Cardiovascular Disease Models
| Mouse Model | Model Induction | AB23A Dosage (mg/kg) | Administration Route & Duration | Key Quantitative Findings | Citations |
| Insulin Resistance | High-Fat Diet (HFD) | Not specified in abstract | Not specified in abstract | Significantly reduced Fasting Blood Glucose (FBG), fasting insulin, HOMA-IR, and hepatic lipid accumulation. | |
| Advanced Atherosclerosis | Not specified in abstract | Not specified in abstract | Not specified in abstract | Decreased plasma triacylglycerol (TG) and increased high-density lipoprotein-cholesterol (HDL-C). Reduced serum IL-12 and IFN-γ. |
Table 3: Application in Oncology and Infectious Disease Models
| Mouse Model | Model Induction | AB23A Dosage (mg/kg) | Administration Route & Duration | Key Quantitative Findings | Citations |
| Lung Cancer | A549 cell subcutaneous xenograft | 400 | Oral, daily | Significantly decreased the expression of CD11b and CD18 (ITGB2). Reversed tumor-induced increases in invasion/migration proteins. | |
| COVID-19 | Omicron variant infection (hACE2 transgenic mice) | Not specified in abstract | Therapeutic protocol for 2 days | Effectively alleviated viral load in nasal turbinate. Reduced proinflammatory cytokines IL-17 and IFN-γ in peripheral blood. |
Section 2: Detailed Experimental Protocols
These protocols provide a framework for in vivo studies based on methodologies from cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 2.1: Hepatoprotective Efficacy in a CCl4-Induced Acute Liver Injury Model
This protocol is designed to assess the ability of AB23A to protect against chemically-induced liver damage.
-
1. Materials and Reagents
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (AB23A)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) solution)
-
Carbon Tetrachloride (CCl4)
-
Olive oil or corn oil
-
Materials for serum biochemistry, histology (formalin, paraffin), and molecular analysis (RNA/protein extraction kits).
-
-
2. Procedure
-
Acclimatization: House mice for at least one week under standard conditions.
-
Grouping: Randomly divide mice into groups (n=8-10/group):
-
Vehicle Control (receives vehicle and oil)
-
CCl4 Model (receives vehicle and CCl4)
-
AB23A Treatment (e.g., 15 mg/kg and 30 mg/kg) + CCl4
-
Positive Control (e.g., Bifendatatum 200 mg/kg) + CCl4
-
-
AB23A Administration: Prepare AB23A as a suspension in the vehicle. Administer the specified dose daily via oral or intragastric gavage for a set period (e.g., 7 days). The control and CCl4 model groups receive an equivalent volume of the vehicle.
-
Model Induction: On the final day of treatment, induce acute liver injury by a single intraperitoneal (i.p.) injection of CCl4 (e.g., 10 mL/kg of a 0.1% CCl4 solution in olive oil). The vehicle control group receives an i.p. injection of oil only.
-
Sample Collection: At 24 hours post-CCl4 injection, euthanize mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with saline before harvesting. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, with the remainder snap-frozen for molecular analysis.
-
-
3. Analysis
-
Serum Biochemistry: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: Perform Hematoxylin and Eosin (H&E) staining on paraffin-embedded liver sections to assess necrosis. A TUNEL assay can be used to evaluate apoptosis.
-
Molecular Analysis: Use real-time PCR and Western blotting to measure the expression of genes and proteins related to the mechanism of action, such as FXR, STAT3, Bsep, Mrp2, Cyp7a1, Bcl-xl, and SOCS3.
-
Protocol 2.2: Anti-Tumor Efficacy in a Lung Cancer Xenograft Model
This protocol evaluates the effect of AB23A on tumor growth in an immunodeficient mouse model.
-
1. Materials and Reagents
-
Athymic nude mice (4-6 weeks old)
-
A549 non-small cell lung cancer (NSCLC) cells
-
This compound (AB23A)
-
Vehicle for oral administration
-
Matrigel and PBS for cell injection
-
Calipers for tumor measurement
-
-
2. Procedure
-
Cell Preparation: Culture A549 cells under standard conditions. Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Grouping and Treatment: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups:
-
Vehicle Control
-
AB23A Treatment (e.g., 400 mg/kg)
-
-
Administration: Administer AB23A or vehicle orally once daily.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size per institutional guidelines. Harvest tumors for weight measurement and further analysis.
-
-
3. Analysis
-
Tumor Growth Inhibition: Compare tumor volume and final tumor weight between treated and control groups.
-
Immunohistochemistry: Analyze tumor sections for markers of macrophage polarization (e.g., CD86 for M1, CD206 for M2).
-
Western Blot: Assess the protein expression of target molecules like CD11b and CD18 in tumor lysates.
-
Section 3: Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways.
Hepatoprotective Mechanisms
In models of CCl4-induced hepatotoxicity, AB23A provides protection by activating the Farnesoid X Receptor (FXR) and Signal Transducer and Activator of Transcription 3 (STAT3). This dual activation helps regulate bile acid homeostasis, promote hepatocyte proliferation, and reduce apoptosis.
Caption: AB23A hepatoprotective signaling via FXR and STAT3 pathways.
Metabolic Regulation Mechanisms
AB23A can alleviate high-fat diet-induced insulin resistance and hepatic steatosis. This is achieved by directly targeting and activating Sirtuin 1 (SIRT1), which in turn modulates the FOXO1 and PI3K/AKT signaling pathways.
Caption: AB23A metabolic regulation through the SIRT1 signaling axis.
Anti-Tumor Immune Modulation
In the tumor microenvironment of non-small cell lung cancer, AB23A can inhibit tumor progression by influencing macrophage polarization. It targets the CD11b/CD18 (integrin αMβ2) receptor, promoting a shift from pro-tumor M2 macrophages to anti-tumor M1 macrophages.
Caption: AB23A modulates macrophage polarization via CD11b/CD18.
General Experimental Workflow
The workflow for evaluating the oral administration of AB23A in mouse models typically follows a standardized process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective effects of this compound from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Protective effects of this compound from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Alisol B 23-acetate in Hamsters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisol B 23-acetate, a natural triterpenoid compound isolated from the rhizomes of Alisma orientale, has garnered significant scientific interest due to its diverse pharmacological activities. These include potent anti-inflammatory, antiviral, and lipid-lowering properties. In hamster models, this compound has been notably investigated for its therapeutic potential in treating COVID-19, where it has been shown to reduce viral load and ameliorate lung damage.[1][2] This document provides detailed application notes and standardized protocols for the intraperitoneal (IP) injection of this compound in hamsters to facilitate further research and development.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Hamster Model of SARS-CoV-2 Infection
| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |
| Viral Copy Number (Lung) | High | Significantly Decreased | - | [1][2] |
| CD4+ T Lymphocyte Infiltration | High | Reduced | - | [1] |
| CD11b+ Macrophage Infiltration | High | Reduced | - | |
| Lung Damage | Severe | Ameliorated | - | |
| Pro-inflammatory Cytokines (IL-17, IFNγ) | Elevated | Reduced | - |
Note: Specific quantitative values were not available in the provided search results. The table reflects the qualitative findings of the cited studies.
Table 2: Pharmacokinetic Profile of this compound (in Rats)
| Parameter | Value | Reference |
| Half-life (t½) in Plasma | 8.43 hours |
Note: This pharmacokinetic data is from studies in rats and may serve as a preliminary reference for hamster studies.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in DMSO to create a concentrated stock solution. Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
For the final injection volume, prepare a vehicle solution consisting of PEG400 and saline. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the this compound stock solution to the vehicle solution while vortexing to prevent precipitation.
-
The final concentration of the working solution should be calculated based on the desired dosage and the injection volume.
-
-
Sterility:
-
All preparation steps should be conducted under sterile conditions in a laminar flow hood to prevent contamination.
-
The final solution should be filtered through a 0.22 µm syringe filter before injection.
-
Protocol 2: Intraperitoneal Injection Procedure in Hamsters
Materials:
-
Syrian hamsters (specify age, weight, and sex)
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraints
Procedure:
-
Animal Handling:
-
Gently restrain the hamster. Proper handling techniques are crucial to minimize stress and ensure accurate injection.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
-
Injection:
-
Hold the syringe with the needle bevel up.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution. The typical injection volume for a hamster is 0.1-0.5 mL.
-
-
Post-Injection Monitoring:
-
Return the hamster to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or changes in behavior.
-
Record any adverse events.
-
Signaling Pathways and Workflows
Signaling Pathway of this compound in Inhibiting Coronavirus Entry and Inflammation
Caption: this compound inhibits viral entry and inflammation.
Experimental Workflow for In Vivo Hamster Studies
Caption: General experimental workflow for hamster studies.
Signaling Pathway of this compound in Lipid Metabolism
Caption: this compound regulates bile acid metabolism via FXR.
References
Troubleshooting & Optimization
Technical Support Center: Alisol B 23-Acetate Solubility for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Alisol B 23-acetate in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is a powerful organic solvent capable of dissolving this compound at high concentrations.[1][3] this compound is generally considered insoluble in water.[4]
Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?
A2: this compound has a high solubility in DMSO, with sources indicating it can be dissolved at concentrations of ≥ 51.5 mg/mL and up to 100 mg/mL. For most in vitro applications, a stock solution of 10 mM to 50 mM in fresh, high-purity DMSO is typically sufficient.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
A3: This common phenomenon is known as "crashing out," where the compound is no longer soluble as the solvent composition changes from primarily organic (DMSO) to aqueous (cell culture medium). To prevent this, you can try several strategies:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.
-
Gentle warming and mixing: Pre-warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dispersion.
-
Employ solubility enhancers: Surfactants or cyclodextrins can help create micelles or inclusion complexes that keep the compound in solution.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most common and effective solvent, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The suitability of these solvents depends on the specific experimental system and the tolerance of the cells or assay components to the solvent. Always run a vehicle control with the same final solvent concentration to account for any potential effects. For in vivo studies, a co-solvent system of ethanol, polyethylene glycol 400 (PEG400), and saline has been used.
Q5: How should I store my this compound stock solution?
A5: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C, the solution can be used for up to 6 months, while at -20°C, it is recommended to be used within 1 month.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of DMSO. Ensure you are using fresh, high-purity, anhydrous DMSO. Gentle warming to 37°C and vortexing or sonication can also help. |
| Precipitation occurs immediately upon dilution in aqueous media. | The compound is "crashing out" due to poor aqueous solubility. | Decrease the final concentration of the compound. Pre-warm the aqueous medium to 37°C and add the DMSO stock dropwise while vortexing. Consider using a co-solvent or solubility enhancers. |
| Precipitation occurs over time in the final assay medium. | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | Consider using solubility-enhancing excipients like surfactants (e.g., Tween-20, Triton X-100 for enzyme assays) or cyclodextrins to form more stable formulations. |
| High background signal or artifacts in the assay. | The compound may be forming aggregates, leading to non-specific interactions or light scattering. | Visually inspect the solution for turbidity. If possible, use dynamic light scattering (DLS) to detect aggregates. Try the solubilization strategies mentioned above to minimize aggregation. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 51.5 mg/mL | A stock solution of 10 mM is also commonly prepared. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (194.27 mM) | It is recommended to use fresh DMSO as moisture can reduce solubility. |
| Water | Insoluble | |
| Methanol | Readily soluble | Quantitative data not available. |
| Dichloromethane | Readily soluble | Quantitative data not available. |
| Ethyl Acetate | Soluble with heating | Used for recrystallization. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder (Molecular Weight: 514.74 g/mol ). For 1 mL of a 10 mM stock, you will need 5.15 mg.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing or sonication.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizations
Experimental Workflow for Solubilization
Caption: A flowchart outlining the steps for preparing this compound solutions.
This compound Signaling Pathways
Caption: Overview of this compound's effects on key cellular signaling pathways.
References
Alisol B 23-acetate stability and degradation at high temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Alisol B 23-acetate at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound when exposed to high temperatures?
A1: Prolonged exposure to high temperatures, particularly at 70°C, leads to the formation of two primary degradation products: Alisol A 24-acetate and Alisol B.[1] This occurs through two main pathways: an oxygen ring-opening to form Alisol A 24-acetate and the loss of its acetyl group to yield Alisol B.[1] Under excessively harsh conditions, side-chain cleavage can also occur, forming Alisol A 23-acetate.[1]
Q2: How does solvent choice impact the stability of this compound during experiments?
A2: this compound is unstable in protic solvents. In these solvents, it can inter-transform into Alisol A 24-acetate. Furthermore, over extended periods in a protic solvent like methanol, both this compound and Alisol A 24-acetate can be deacetylated to yield Alisol A.
Q3: What is the effect of pH on the stability of this compound?
A3: this compound contains an unstable epoxy heterocyclic ring that is susceptible to ring-opening under acidic conditions, which leads to the formation of Alisol A 24-acetate. Therefore, maintaining a neutral pH is crucial during experimental procedures to prevent unwanted degradation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry place, protected from light and high temperatures. For long-term storage, it is advisable to keep the compound at 2-8°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after sample heating. | Thermal degradation of this compound. | Confirm the identity of the extra peaks by comparing their retention times and mass spectra with standards of Alisol A 24-acetate and Alisol B. Lower the temperature of your experiment if possible, or minimize the duration of heat exposure. |
| Inconsistent analytical results for the same heated sample. | Ongoing degradation in the analytical solvent. | Use aprotic solvents for sample preparation and analysis whenever feasible. If a protic solvent is necessary, perform the analysis as quickly as possible after sample preparation and maintain a consistent time interval between preparation and injection. |
| Loss of this compound in acidic buffer solutions. | Acid-catalyzed degradation. | Adjust the pH of your solution to neutral (pH 7) if the experimental design allows. If acidic conditions are required, consider running the experiment at a lower temperature to reduce the rate of degradation. |
| Difficulty in quantifying degradation products. | Lack of reference standards. | If standards are unavailable, consider preparative chromatography to isolate the degradation products for characterization by NMR and MS to confirm their structures before proceeding with quantitative analysis. |
Quantitative Data Summary
The following table summarizes the known degradation of this compound at a specific high temperature.
| Temperature | Observation | Degradation Products | Reference |
| 70°C | A small amount of degradation occurs with prolonged exposure. | Alisol A 24-acetate, Alisol B | [1] |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
This protocol outlines a forced degradation study to evaluate the thermal stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer aliquots of the stock solution into sealed vials.
-
Expose the vials to a series of elevated temperatures (e.g., 50°C, 60°C, 70°C, 80°C) in a calibrated oven for specific time points (e.g., 1, 2, 4, 8, 24 hours).
-
Include a control sample stored at a reference temperature (e.g., 4°C).
-
-
Sample Analysis:
-
At each time point, remove a vial from each temperature condition and allow it to cool to room temperature.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point and temperature.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics if sufficient data points are collected.
-
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This protocol provides a general high-performance liquid chromatography (HPLC) method suitable for separating and quantifying this compound and its primary thermal degradation products.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a ratio of 75:25 (acetonitrile:water).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-35°C.[1]
-
Detection Wavelength: 208 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare standard solutions of this compound and, if available, its degradation products (Alisol A 24-acetate and Alisol B) at known concentrations.
-
Generate a calibration curve for each compound.
-
Inject the stressed samples and integrate the peak areas for this compound and its degradation products.
-
Quantify the amount of each compound in the samples using the calibration curves.
-
Visualizations
References
Technical Support Center: Optimizing Alisol B 23-acetate Extraction with Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the extraction yield of Alisol B 23-acetate using response surface methodology (RSM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction optimized?
A1: this compound is a protostane-type tetracyclic triterpenoid compound found in Alismatis Rhizoma. It is a key active ingredient with various pharmacological activities, including hepatoprotective effects. Optimizing its extraction is crucial to maximize yield and ensure cost-effective production for research and potential therapeutic applications.
Q2: What is Response Surface Methodology (RSM) and why is it used for this extraction?
A2: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful for understanding the relationships between several independent variables (factors) and one or more dependent variables (responses). For this compound extraction, RSM helps to efficiently determine the optimal conditions of various factors (e.g., solvent concentration, time, temperature) to achieve the highest extraction yield with a minimum number of experimental runs.[1][2]
Q3: What are the key factors influencing the extraction yield of this compound?
A3: Several factors can significantly impact the extraction yield. Based on various studies, the most influential parameters include:
-
Solvent Type: this compound is readily soluble in organic solvents like methanol and ethanol.[1][3]
-
Solvent Concentration: The percentage of the organic solvent in an aqueous solution is a critical factor.
-
Extraction Time: The duration of the extraction process.
-
Solid-Liquid Ratio: The ratio of the raw material (Alismatis Rhizoma powder) to the solvent volume.
-
Extraction Temperature: Temperature can affect both solubility and the stability of the compound. Prolonged exposure to high temperatures can be detrimental.[1]
-
Number of Extraction Cycles: Repeating the extraction process can increase the yield.
Q4: What experimental designs are commonly used in RSM for this purpose?
A4: Box-Behnken Design (BBD) and Central Composite Design (CCD) are frequently employed for optimizing the extraction of this compound. These designs are efficient in fitting a second-order polynomial model, which is often necessary to capture the curvature in the response surface.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Sub-optimal extraction parameters (solvent concentration, time, temperature).- Inefficient solvent penetration into the plant material.- Degradation of this compound. | - Systematically optimize extraction parameters using RSM.- Ensure the Alismatis Rhizoma is properly powdered to increase surface area.- Avoid excessively high temperatures or prolonged extraction times that could lead to degradation. |
| Poor Reproducibility of Results | - Inconsistent raw material quality.- Variations in experimental conditions (e.g., temperature fluctuations).- Inaccurate measurements of materials. | - Use a homogenized batch of Alismatis Rhizoma powder for all experiments.- Precisely control all experimental parameters.- Calibrate all measuring instruments (balances, pipettes, etc.) regularly. |
| Presence of Impurities in the Extract | - Non-selective extraction solvent.- Extraction conditions are too harsh, leading to the co-extraction of other compounds. | - Use a more selective solvent system if possible.- Optimize extraction conditions to target this compound specifically.- Further purification steps like column chromatography may be necessary after extraction. |
| RSM Model is Not Significant (High p-value) | - The chosen factors do not have a significant effect on the response.- The range of factor levels is too narrow.- Presence of significant experimental error. | - Re-evaluate the factors and their ranges based on single-factor experiments.- Expand the range of the factor levels.- Carefully review the experimental procedure to minimize errors. |
Experimental Protocols
Detailed Methodology for RSM-Based Optimization of this compound Extraction
This protocol is a generalized procedure based on common practices in the literature.
1. Materials and Equipment:
-
Dried Alismatis Rhizoma, powdered and sieved.
-
Solvents (e.g., Ethanol or Methanol, analytical grade).
-
Reflux extraction apparatus or ultrasonic bath.
-
High-Performance Liquid Chromatography (HPLC) system for quantification.
-
This compound standard.
-
Statistical software for RSM design and analysis (e.g., Design-Expert®, Minitab®).
2. Single-Factor Experiments (Preliminary Studies):
-
Before implementing a multi-factor RSM design, it is crucial to determine the preliminary range for each factor.
-
Ethanol/Methanol Concentration: Investigate a range (e.g., 50%, 60%, 70%, 80%, 90%) while keeping other factors constant.
-
Extraction Time: Test different durations (e.g., 1h, 1.5h, 2h, 2.5h, 3h).
-
Solid-Liquid Ratio: Evaluate various ratios (e.g., 1:8, 1:10, 1:12, 1:15 g/mL).
-
Extraction Cycles: Assess the effect of performing the extraction 1, 2, 3, or 4 times.
3. Response Surface Methodology (RSM) Design:
-
Based on the results of the single-factor experiments, select the most significant factors and their respective ranges.
-
Choose an appropriate RSM design, such as a Box-Behnken Design (BBD).
-
For example, a three-level, four-factor BBD could be used to investigate:
-
A: Ethanol Concentration (e.g., 60%, 70%, 80%)
-
B: Extraction Time (e.g., 1.5h, 2h, 2.5h)
-
C: Solid-Liquid Ratio (e.g., 1:10, 1:12, 1:15 g/mL)
-
D: Extraction Cycles (e.g., 1, 2, 3)
-
4. Extraction Procedure (for each experimental run):
-
Accurately weigh the powdered Alismatis Rhizoma.
-
Add the specified volume and concentration of the solvent.
-
Perform the extraction using the chosen method (e.g., reflux) for the designated time and number of cycles.
-
After extraction, cool the mixture and filter it.
-
Combine the filtrates if multiple extraction cycles are performed and adjust to a final volume.
5. Quantification of this compound:
-
Analyze the concentration of this compound in each extract using a validated HPLC method.
-
The extraction yield is typically calculated as the mass of this compound per mass of the raw plant material.
6. Data Analysis:
-
Enter the experimental results (extraction yields) into the statistical software.
-
Fit the data to a second-order polynomial equation.
-
Perform Analysis of Variance (ANOVA) to determine the significance of the model and individual factors.
-
Generate 3D response surface plots and 2D contour plots to visualize the relationship between factors and the response.
-
Determine the optimal extraction conditions predicted by the model.
-
Validate the model by performing experiments under the predicted optimal conditions and comparing the experimental yield with the predicted yield.
Data Presentation
Table 1: Comparison of Optimal Conditions for this compound Extraction from Different Studies.
| Study | Extraction Method | Solvent | Solvent Conc. | Time | Solid-Liquid Ratio | Cycles | Predicted Yield |
| Arabian Journal of Chemistry | Reflux Extraction | Ethanol | 70% | 2 h | 1:13 | 3 | Not explicitly stated in yield % |
| J Liq Chromatogr Relat Technol | Not specified | Methanol | 76% | 81 min | 1:1.52 (g/g solvent) | Not specified | 0.2388% |
| Zhongguo Zhong Yao Za Zhi | Flash-type Extraction | Ethanol | 80% | 114 s/time | 12:1 (mL/g) | 4 | Not specified |
Mandatory Visualization
Caption: Workflow for optimizing this compound extraction using RSM.
References
- 1. Extraction process optimization of this compound from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Optimization of Extraction Condition for Alisol B and Alisol B Acetate in Alismatis Rhizoma using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Alisol B 23-acetate storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Alisol B 23-acetate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] Some suppliers recommend refrigerated temperatures between 0-10°C.[2] The compound is known to be sensitive to heat and light.[2]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). For in vivo experiments, it is best to prepare fresh working solutions daily.
Q3: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: The acetate group at the C-23 position can be hydrolyzed, leading to the formation of Alisol B. This process can occur in biological systems, such as in the presence of plasma or tissue preparations.
-
Epoxide Ring-Opening: Under acidic conditions or upon prolonged exposure to high temperatures (e.g., 70°C), the epoxide ring can open, resulting in the formation of Alisol A 24-acetate. High temperatures can also promote the hydrolysis to Alisol B.
Q4: Can I expect degradation of this compound in my cell culture medium?
While specific stability data in cell culture media is not extensively published, the potential for hydrolysis exists, especially with prolonged incubation times. To minimize the impact of potential degradation on your experimental results, it is advisable to prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify that solid compound and stock solutions are stored at the recommended temperatures and protected from light. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. 3. Prepare fresh working solutions for each experiment. 4. Perform a quality control check of your compound using an appropriate analytical method (e.g., HPLC) to assess its purity. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products such as Alisol B or Alisol A 24-acetate. | 1. Analyze a freshly prepared solution of a new batch of this compound as a reference. 2. Compare the retention times of the unexpected peaks with those of Alisol B and Alisol A 24-acetate standards, if available. 3. Review your experimental conditions (e.g., pH, temperature) to identify potential causes of degradation. |
| Precipitation of the compound in aqueous solutions. | This compound has low aqueous solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. 2. Gentle warming to 37°C and sonication can aid in the dissolution of the compound in stock solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- From the stock solution, prepare working solutions in the respective stress condition media (e.g., acidic, basic, oxidative solutions) to a final concentration of approximately 100 µg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the working solution with 0.1 N HCl and incubate at 60°C.
- Basic Hydrolysis: Mix the working solution with 0.1 N NaOH and incubate at 60°C.
- Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature.
- Thermal Degradation: Incubate the working solution (in a neutral pH buffer) at 60°C.
- Photodegradation: Expose the working solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
3. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples.
- Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
4. HPLC Method Parameters (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Flow Rate: 0.8 - 1.0 mL/min.
- Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
- Injection Volume: 10-20 µL.
Quantitative Data Summary (Illustrative)
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 N HCl, 60°C | 24 | Data from experiment | Alisol A 24-acetate |
| 0.1 N NaOH, 60°C | 24 | Data from experiment | Alisol B |
| 3% H₂O₂, RT | 24 | Data from experiment | Oxidized products |
| Heat (60°C) | 24 | Data from experiment | Alisol B, Alisol A 24-acetate |
| Photolysis | 24 | Data from experiment | Photodegradants |
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting experimental inconsistencies potentially caused by this compound degradation.
Signaling Pathway Affected by this compound
This compound has been shown to induce autophagy and apoptosis in cancer cells, in part through the inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Diagram illustrating the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy and apoptosis.
References
- 1. Alisol A 24-Acetate and this compound Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alisol B 23-acetate HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with Alisol B 23-acetate. The following question-and-answer format directly addresses specific problems to facilitate a rapid resolution of common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing in HPLC refers to an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak is symmetrical, known as a Gaussian peak.[2] Tailing is problematic because it can compromise the accuracy of quantification, reduce resolution between closely eluting peaks, and indicate underlying issues with the analytical method or HPLC system.[3][4] For this compound, a triterpenoid compound, peak tailing can be a common issue due to its chemical structure and potential for secondary interactions with the stationary phase.[1]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The primary causes of peak tailing for this compound, and similar triterpenoid compounds, often stem from secondary interactions between the analyte and the stationary phase. Specifically, residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the this compound molecule, leading to a mixed-mode retention mechanism and a tailed peak. Other significant causes include mobile phase pH, column overload, extra-column volume, and column degradation.
Q3: How do I know if my peak tailing is a chemical or a mechanical issue?
A3: A good initial diagnostic step is to observe the chromatogram as a whole. If only the this compound peak (or a few specific peaks) is tailing, the cause is likely chemical in nature, such as secondary interactions or a mismatch between the mobile phase pH and the analyte's properties. If all peaks in the chromatogram exhibit tailing, the issue is more likely to be mechanical or system-related. This could include problems like extra-column dead volume (e.g., from improperly fitted tubing) or a void at the column inlet.
Troubleshooting Guide
Issue: Only the this compound Peak is Tailing
This scenario strongly suggests a chemical interaction between the analyte and the stationary phase. Here’s a systematic approach to resolving the issue:
1. Mobile Phase pH Adjustment
-
Problem: The pH of the mobile phase can influence the ionization state of residual silanol groups on the column packing. At a mid-range pH, these silanols can be deprotonated and interact with any polar moieties on the this compound molecule, causing tailing.
-
Solution: Lowering the mobile phase pH to approximately 3.0 or below can protonate the silanol groups, minimizing these secondary interactions. The addition of 0.1% formic acid or phosphoric acid to the mobile phase is a common and effective strategy.
2. Column Selection and Conditioning
-
Problem: Standard C18 columns can have a significant population of accessible, unreacted silanol groups.
-
Solution: Employ an end-capped or a base-deactivated silica (BDS) column. These columns have their free silanol groups chemically bonded with a reagent like trimethylsilyl (TMS), which shields them from interacting with the analyte. Using a column with high-purity silica can also reduce peak tailing by minimizing interactions with trace metal contaminants.
3. Use of Mobile Phase Additives
-
Problem: Even with pH adjustment, some level of silanol interaction may persist.
-
Solution: Historically, a small concentration of a basic compound, such as triethylamine (TEA), was added to the mobile phase to act as a silanol-masking agent. However, this approach can be problematic for mass spectrometry detection. A more modern approach is to ensure adequate buffering capacity if operating at a higher pH.
Issue: All Peaks in the Chromatogram are Tailing
When all peaks display tailing, the problem is likely related to the HPLC system itself or a more general method issue.
1. Check for Extra-Column Volume
-
Problem: "Dead volume" in the system, which is any volume outside of the column, can cause band broadening and peak tailing. This is often caused by using tubing with an unnecessarily large internal diameter or by improperly seated fittings that create small gaps in the flow path.
-
Solution: Use PEEK tubing with a narrow internal diameter (e.g., 0.005") to connect the autosampler, column, and detector. Ensure that all fittings are properly tightened and that the tubing is fully seated in its port.
2. Investigate Column Integrity
-
Problem: Over time, or due to pressure shocks, a void can form at the inlet of the column. This disrupts the flow of the sample onto the stationary phase, causing distortion of all peaks. A partially blocked inlet frit can also cause similar issues.
-
Solution: If a void is suspected, the column may need to be replaced. To address a blocked frit, you can try back-flushing the column (disconnecting it from the detector first). Always check the column manufacturer's instructions before reversing the flow.
3. Assess for Column Overload
-
Problem: Injecting too much sample mass or too large a sample volume can saturate the stationary phase, leading to peak distortion. While often associated with peak fronting, severe overload can also cause tailing.
-
Solution: To test for mass overload, dilute your sample and inject it again. If the peak shape improves, this was the likely cause. For volume overload, reduce the injection volume.
Data Presentation
The following table summarizes typical starting parameters for this compound analysis and suggests modifications to address peak tailing.
| Parameter | Typical Starting Condition | Troubleshooting Modification for Peak Tailing | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Use an end-capped or Base-Deactivated (BDS) C18 column | Minimizes secondary interactions with residual silanols. |
| Mobile Phase | Acetonitrile:Water (75:25) | Acetonitrile:Water with 0.1% Formic Acid | Lowers pH to protonate silanols and reduce interactions. |
| Flow Rate | 0.8 - 1.0 mL/min | No change, unless adjusting for column dimension changes. | Flow rate is less likely to be a primary cause of tailing. |
| Column Temp. | 30-35 °C | Increase temperature in 5 °C increments (e.g., to 40 °C). | Can improve mass transfer and reduce peak tailing in some cases. |
| Detection | 208 nm | No change. | Detection wavelength does not affect peak shape. |
| Injection Vol. | 5 - 20 µL | Reduce injection volume by half. | To check for and mitigate potential column overload. |
| Sample Conc. | As per method | Dilute sample 10-fold. | To check for and mitigate potential mass overload. |
Experimental Protocols
Protocol 1: Mobile Phase pH Modification
-
Preparation of Standard Mobile Phase: Prepare the mobile phase as per your existing method (e.g., 750 mL acetonitrile and 250 mL HPLC-grade water).
-
pH Modification: To a 1 L solution of the mobile phase, add 1.0 mL of formic acid.
-
Sonication: Sonicate the mobile phase for 10-15 minutes to degas.
-
System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 minutes, or until the baseline is stable.
-
Analysis: Inject the this compound standard and sample and compare the peak shape to the original method.
Protocol 2: Column Washing to Address Contamination
Note: Always consult your column manufacturer's guidelines for solvent compatibility.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Initial Flush: Flush the column with your mobile phase, but without any buffer salts, for 10-15 column volumes.
-
Strong Solvent Wash: Sequentially wash the column with the following solvents for at least 10-15 column volumes each:
-
100% Isopropanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Re-equilibration: Re-introduce the initial mobile phase (with buffer, if applicable) and flush until a stable baseline is achieved.
-
Reconnect and Test: Reconnect the column to the detector and inject a standard to assess performance.
Visualizations
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Caption: Simplified signaling pathway of this compound inducing autophagy.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Alisol B 23-acetate in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alisol B 23-acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
Q2: What are the potential formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the solubility and absorption of poorly water-soluble compounds like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state can significantly improve absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate. This can be achieved through techniques like solid lipid nanoparticles (SLNs) or nanosuspensions.
-
Liposomes: Encapsulating this compound within lipid bilayers can improve its stability and facilitate its transport across the intestinal membrane.
-
Inhibition of P-glycoprotein (P-gp): this compound has been identified as a substrate and inhibitor of the efflux transporter P-glycoprotein.[1] Co-administration with a potent P-gp inhibitor could potentially increase its intracellular concentration and absorption.
Q3: Are there any known pharmacokinetic parameters for this compound?
A3: While a comprehensive pharmacokinetic profile for a specifically designed bioavailability-enhancing formulation of this compound is not available, a study on a related compound, Alisol B, in a traditional Chinese medicine formula (Danggui-Shaoyao-San) showed that its absorption was significantly greater from the herbal extract compared to its purified form.[2] This suggests that other components in the extract may enhance its bioavailability. For Alisol B in the extract, the maximum plasma concentration (Cmax) was reported to be 24.3 ± 10.7 ng/mL, the time to reach Cmax (Tmax) was 1.5 ± 1.0 hours, and the area under the curve (AUC) from 0 to 12 hours was 87.5 ± 45.4 ng·h/mL.[2]
Troubleshooting Guides
Issue 1: Low and Variable in vivo Efficacy Despite High in vitro Potency
Possible Cause: Poor oral absorption due to low aqueous solubility.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of your this compound batch in various pharmaceutically relevant solvents and biorelevant media (e.g., FaSSIF, FeSSIF) to confirm the solubility issue.
-
Formulation Development:
-
Initial Approach (Solid Dispersion): Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Advanced Approach (SMEDDS): If solid dispersion does not yield satisfactory results, develop a Self-Microemulsifying Drug Delivery System (SMEDDS).
-
-
In vitro Dissolution Testing: Compare the dissolution profile of your formulation against the pure compound in biorelevant media. A significant increase in the dissolution rate should be observed.
-
In vivo Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in a relevant animal model (e.g., rats) to compare the plasma concentration-time profile of the formulated this compound with the unformulated compound. Key parameters to assess are AUC (total exposure), Cmax (peak exposure), and Tmax (time to peak exposure).
Issue 2: Precipitation of the Compound in Aqueous Solutions for in vitro Assays
Possible Cause: this compound is poorly soluble in water.
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro experiments, dissolve this compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) before diluting it with the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
-
Complexation with Cyclodextrins: Consider using cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of this compound for in vitro studies.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Dessicator
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and store it in an airtight container.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a formulated this compound compared to the unformulated compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., solid dispersion)
-
Unformulated this compound (suspended in 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: Group A (unformulated) and Group B (formulated).
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) to each rat via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
Quantitative Data Summary
As specific data for bioavailability-enhanced formulations of this compound are not publicly available, the following table presents hypothetical data to illustrate the expected outcome of a successful formulation strategy compared to a related compound from a non-optimized formulation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 150 ± 45 | 2.0 ± 0.5 | 900 ± 250 | 100 |
| Solid Dispersion (1:4) | 750 ± 180 | 1.0 ± 0.3 | 4500 ± 900 | 500 |
| SMEDDS | 1200 ± 300 | 0.75 ± 0.2 | 7200 ± 1500 | 800 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Interaction of this compound with the P-glycoprotein efflux pump in intestinal epithelial cells.
Caption: Activation of the Farnesoid X Receptor (FXR) signaling pathway by this compound.
References
Potential cytotoxicity of Alisol B 23-acetate at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol B 23-acetate, focusing on its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the cytotoxic potential of this compound at high concentrations?
This compound (AB23A) has demonstrated significant cytotoxic effects against various cancer cell lines, particularly at high concentrations. This cytotoxicity is primarily mediated through the induction of apoptosis, cell cycle arrest, and autophagy.[1][2][3] The compound has been shown to inhibit cell viability and proliferation in a dose- and time-dependent manner in several cancer types, including non-small cell lung cancer, gastric cancer, and ovarian cancer.[1][3]
Q2: What are the typical IC50 values observed for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 24 h | Not explicitly stated, but significant apoptosis at 6 and 9 µM | |
| AGS | Gastric Cancer | 24 h | ~30 µM | |
| AGS | Gastric Cancer | 48 h | <20 µM | |
| AGS | Gastric Cancer | 72 h | <20 µM | |
| HCT116 | Colon Cancer | 24 h | ~20 µM | |
| SW620 | Colon Cancer | 24 h | ~20 µM | |
| HEY | Ovarian Cancer | Not specified | Not specified, but inhibits proliferation | |
| A2780 | Ovarian Cancer | 24-48 h | 2.5-20 µM (range of effective concentration) | |
| A2780/Taxol | Ovarian Cancer | 24-48 h | 2.5-20 µM (range of effective concentration) |
Q3: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
Studies have suggested that this compound exhibits some level of selective cytotoxicity towards cancer cells. For instance, one study noted that while it inhibited the growth of A549 and NCI-H292 lung cancer cells, it showed only weak cytotoxicity against normal bronchial epithelial cells. Another study on non-small cell lung cancer cells indicated no significant change in the growth rate of BEAS-2B normal bronchial epithelial cells at concentrations of 6 and 9 µM. However, it is important to note that at very high concentrations, some cytotoxic effects on normal cells cannot be excluded. In human renal proximal tubular cells (HK-2), this compound was shown to induce apoptosis and nephrotoxicity through autophagy.
Q4: What are the known molecular mechanisms underlying the cytotoxicity of this compound?
The cytotoxic effects of this compound are attributed to its modulation of several key signaling pathways:
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR, leading to the suppression of this pro-survival signaling pathway.
-
Mitochondrial Apoptosis Pathway: The compound can induce apoptosis through the intrinsic mitochondrial pathway. This involves an increase in the Bax/Bcl-2 ratio, depolarization of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.
-
MAPK Signaling Pathway: this compound can regulate the activation of mitogen-activated protein kinases (MAPKs), which are involved in apoptosis.
-
ROS Generation and JNK Activation: In colon cancer cells, this compound has been found to induce autophagic-dependent apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1 phase. This is often associated with the downregulation of proteins like CDK4, CDK6, and cyclin D1.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
-
Possible Cause: Variation in cell density, passage number, or metabolic state of the cells.
-
Troubleshooting Tip: Ensure consistent cell seeding density across all experiments. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase before treatment.
-
-
Possible Cause: Instability or degradation of this compound in the culture medium.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Minimize the time the compound is in the culture medium before the assay.
-
-
Possible Cause: Interference from serum components in the culture medium.
-
Troubleshooting Tip: Perform the assay in serum-free or low-serum medium if possible, or ensure the serum concentration is consistent across all experiments.
-
Issue 2: Low or no induction of apoptosis observed.
-
Possible Cause: The concentration of this compound is too low or the incubation time is too short.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for inducing apoptosis in your specific cell line. Refer to the IC50 table above for guidance.
-
-
Possible Cause: The chosen apoptosis assay is not sensitive enough.
-
Troubleshooting Tip: Use a combination of apoptosis assays for confirmation, such as Annexin V/PI staining and a caspase activity assay.
-
-
Possible Cause: The cell line is resistant to this compound-induced apoptosis.
-
Troubleshooting Tip: Investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members) in your cell line. Consider exploring other cell death mechanisms, such as autophagy or necroptosis.
-
Issue 3: Difficulty in interpreting cell cycle analysis data.
-
Possible Cause: Improper cell fixation or staining.
-
Troubleshooting Tip: Ensure cells are fixed properly with cold 70% ethanol to prevent clumping. Use a saturating concentration of propidium iodide (PI) and treat with RNase to ensure only DNA is stained.
-
-
Possible Cause: Cell debris or doublets are interfering with the analysis.
-
Troubleshooting Tip: Use appropriate gating strategies during flow cytometry analysis to exclude debris and cell doublets.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures.
-
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Visualizations
Caption: Experimental workflow for investigating the cytotoxicity of this compound.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Caption: Induction of mitochondrial apoptosis by this compound.
References
- 1. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Alisol B 23-acetate and MTT Assay Interference
Welcome to the technical support center for researchers utilizing Alisol B 23-acetate in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential interference of this compound with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
This compound is a protostane-type triterpenoid isolated from Alisma orientale. It is known to possess a range of biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects. In experimental settings, this compound has been shown to induce apoptosis, promote the generation of reactive oxygen species (ROS), and modulate various signaling pathways, including the PI3K/Akt/mTOR and JNK pathways.[1]
Q2: What is the principle of the MTT assay?
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3] The amount of formazan produced is proportional to the number of metabolically active cells. The insoluble formazan crystals are then dissolved in a solvent, and the absorbance is measured spectrophotometrically, typically between 550 and 600 nm.[4]
Q3: Can this compound directly interfere with the MTT assay?
While direct chemical reduction of MTT by this compound has not been definitively reported, its known biological activities suggest potential for indirect interference. This compound has been shown to induce ROS generation.[1] Since the MTT assay is a redox-based assay, the presence of a compound that alters the cellular redox state could potentially lead to misleading results.
Q4: What are some general compounds known to interfere with the MTT assay?
Compounds with reducing properties, such as antioxidants (e.g., ascorbic acid), and compounds that affect mitochondrial respiration can interfere with the MTT assay. Plant extracts and polyphenolic compounds have also been reported to interfere with the assay. This interference can sometimes lead to false-positive results, where cell viability appears higher than it actually is.
Troubleshooting Guide
Q1: My MTT assay results show an unexpected increase in absorbance at high concentrations of this compound, suggesting increased cell viability. However, microscopy shows evidence of cell death. What could be the cause?
This is a classic sign of assay interference. The increased absorbance may not be due to increased cell viability but rather to an interaction between this compound and the MTT reagent or a change in cellular metabolism.
-
Possible Cause 1: Direct Reduction of MTT. this compound, or its metabolites, may be directly reducing the MTT reagent to formazan, independent of cellular enzymatic activity.
-
Possible Cause 2: Altered Mitochondrial Activity. this compound is known to affect mitochondria and induce ROS. This could lead to a temporary increase in mitochondrial dehydrogenase activity in the remaining viable cells, resulting in higher formazan production per cell.
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment with this compound and the MTT reagent in cell culture medium without cells. If you observe a color change, it indicates direct chemical reduction of MTT by the compound.
-
Microscopic Examination: Always correlate your MTT assay data with morphological changes observed under a microscope. If the MTT data contradicts microscopic evidence of cytotoxicity, be cautious in your interpretation.
-
Use an Orthogonal Assay: Validate your findings using a cell viability assay with a different mechanism that is not based on cellular redox activity. See the "Alternative Assay Protocols" section for details on the Sulforhodamine B (SRB) assay and the Resazurin assay.
Q2: I am observing high background absorbance in my control wells (media + MTT only). What should I do?
High background can be caused by several factors:
-
Contaminated Reagents: Ensure your MTT solution and solubilization buffer are properly prepared and stored.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.
-
Light Exposure: MTT is light-sensitive. Protect your MTT solution and assay plates from light as much as possible.
Q3: My results are highly variable between replicate wells treated with this compound. How can I improve consistency?
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution is a common source of variability. Ensure you have a single-cell suspension before plating.
-
Complete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization will lead to inaccurate and variable readings. You can try increasing the incubation time with the solubilization solution or gently pipetting up and down to aid dissolution.
-
Avoid Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and assay performance. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the viability of different cancer cell lines as determined by MTT or similar viability assays.
| Cell Line | Concentration Range (µM) | Incubation Time (h) | Observed Effect on Cell Viability | Reference |
| AGS (Gastric Cancer) | 10 - 50 | 24 | 99.3% to 27.9% viability | |
| A549 (NSCLC) | 3 - 9 | 24 | Dose-dependent inhibition of viability | |
| HCT116 (Colon Cancer) | 5 - 20 | 24 | Dose-dependent inhibition of viability | |
| SW620 (Colon Cancer) | 5 - 20 | 24 | Dose-dependent inhibition of viability | |
| A2780 (Ovarian Cancer) | 2.5 - 20 | 24 - 48 | Significant inhibition of viability | |
| A2780/Taxol (Ovarian Cancer) | 2.5 - 20 | 24 - 48 | Significant inhibition of viability | |
| HEY (Ovarian Cancer) | 2.5 - 20 | 24 - 48 | Significant inhibition of viability | |
| HK-2 (Renal Proximal Tubular) | 3.25 - 960 | 24 | Dose-dependent effect on viability |
Experimental Protocols
Standard MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Alternative Assay Protocols
To confirm results obtained with the MTT assay, it is highly recommended to use an orthogonal method.
The SRB assay is a colorimetric assay based on the binding of the dye to basic amino acids of cellular proteins.
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
This assay uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin by metabolically active cells.
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Resazurin Addition: Prepare a working solution of Resazurin according to the manufacturer's instructions. Add 10-20 µL of the Resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the signaling pathways known to be affected by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. researchhub.com [researchhub.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blot Analysis of Alisol B 23-Acetate Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisol B 23-acetate and conducting Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
This compound is a natural triterpenoid compound isolated from Alisma orientalis (oriental water plantain).[1] It is known to exhibit a range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects.[1] In cell-based assays, this compound has been shown to induce apoptosis (programmed cell death) and autophagy.[2] It can also influence cell cycle progression, migration, and invasion in various cancer cell lines.[1][3]
Q2: Which signaling pathways are primarily affected by this compound treatment?
This compound has been reported to modulate several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: It often inhibits this pathway, which is crucial for cell survival and proliferation.
-
MAPK Pathway: It can regulate the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.
-
Mitochondrial Apoptosis Pathway: It can alter the expression of Bcl-2 family proteins (e.g., downregulating Bcl-2 and upregulating Bax) and activate caspases (e.g., caspase-3 and -9).
-
FXR Signaling: this compound can activate the Farnesoid X receptor (FXR), playing a role in lipid metabolism and protection against non-alcoholic steatohepatitis (NASH).
-
SIRT1/FOXO1 Axis: It has been shown to activate the SIRT1/FOXO1 axis, which is involved in alleviating insulin resistance.
Troubleshooting Guide for Western Blot Analysis
Problem 1: Weak or No Signal for Target Protein
-
Possible Cause 1: Insufficient Protein Loading or Degradation. Plant-derived compounds can sometimes interfere with protein extraction and stability.
-
Solution: Ensure your protein extraction method is robust and includes protease inhibitors. Quantify your protein concentration accurately before loading. Consider using a loading control (e.g., GAPDH, β-actin) to verify even loading.
-
-
Possible Cause 2: Low Antibody Concentration or Affinity.
-
Solution: Optimize the concentration of your primary and secondary antibodies. Titrate the primary antibody to find the optimal dilution. Ensure your antibodies are validated for the species you are working with.
-
-
Possible Cause 3: Inefficient Protein Transfer.
-
Solution: Verify the efficiency of your protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage based on the molecular weight of your target protein.
-
Problem 2: High Background or Non-Specific Bands
-
Possible Cause 1: Non-specific Antibody Binding.
-
Solution: Increase the stringency of your washing steps (e.g., increase the duration or number of washes, or add a small amount of Tween 20). Optimize your blocking conditions by trying different blocking agents (e.g., non-fat dry milk, BSA) or increasing the blocking time.
-
-
Possible Cause 2: Contamination from Plant Secondary Metabolites. Plant extracts can contain compounds that interfere with the Western blot process.
-
Solution: Ensure your protein extraction protocol is designed to remove interfering substances like phenolic compounds and polysaccharides. This may involve specific precipitation or clean-up steps.
-
-
Possible Cause 3: Antibody Cross-reactivity.
-
Solution: Use highly specific monoclonal antibodies if available. Perform a literature search to see if the antibody has known cross-reactivities.
-
Problem 3: Inconsistent Results Between Replicates
-
Possible Cause 1: Variability in Sample Preparation.
-
Solution: Standardize your entire experimental workflow, from cell culture and this compound treatment to protein extraction and quantification.
-
-
Possible Cause 2: Variability in Gel Electrophoresis and Transfer.
-
Solution: Ensure consistent gel polymerization and running conditions. Use a standardized transfer protocol.
-
-
Possible Cause 3: Inconsistent Antibody Incubation and Detection.
-
Solution: Use the same antibody dilutions, incubation times, and temperatures for all experiments. Ensure the chemiluminescent substrate is fresh and evenly applied.
-
Data Presentation
Table 1: Effect of this compound on Apoptosis-Related Protein Expression in AGS Gastric Cancer Cells
| Protein | Treatment (50 µM AB23A for 24h) | Method | Reference |
| Bcl-2 | Decreased to 51.3 ± 4.2% of control | Western Blot | |
| Bax | Increased to 229.5 ± 10.1% of control | Western Blot |
Table 2: Effect of this compound on MAPK Pathway Activation in AGS Gastric Cancer Cells
| Protein | Treatment | Method | Reference |
| Phospho-ERK | Increased phosphorylation observed at 0.5, 1, 2, and 4 hours | Western Blot | |
| Phospho-JNK | Increased phosphorylation observed at 0.5, 1, 2, and 4 hours | Western Blot | |
| Phospho-p38 | Increased phosphorylation observed at 0.5, 1, 2, and 4 hours | Western Blot |
Experimental Protocols
Western Blotting Protocol for this compound Treated Cells
This is a generalized protocol based on methodologies cited in the literature. Optimization may be required for specific cell lines and targets.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Standard workflow for Western blot analysis.
Caption: Troubleshooting logic for common Western blot issues.
References
Managing Alisol B 23-acetate precipitation in cell culture media
Technical Support Center: Alisol B 23-acetate
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively manage and prevent precipitation issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic triterpenoid, meaning it has poor solubility in aqueous solutions like cell culture media.[1] Precipitation typically occurs for one or more of the following reasons:
-
High Final Concentration: The concentration of this compound exceeds its solubility limit in the media.
-
Solvent Shock: The compound crashes out of solution when a concentrated stock (e.g., in DMSO) is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to aggregate and precipitate.
-
Low Temperature: Media is often stored at 4°C. Adding the compound to cold media can significantly decrease its solubility.
-
Interaction with Media Components: Salts, proteins, and other components in the media can interact with the compound and reduce its solubility.
-
High Final Solvent Concentration: While the compound may be soluble in a solvent like DMSO, high final concentrations of the solvent itself can be toxic to cells.[2][3]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound to prepare high-concentration stock solutions for in vitro experiments.[4][5] It is readily soluble in DMSO at concentrations of 10 mM or higher. Methanol is another organic solvent in which it is readily soluble.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: The maximum tolerated DMSO concentration is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Many robust cell lines can tolerate up to 0.5%, but this should be validated for your specific cell type by running a solvent-only control.
Solvent Tolerance in Cell Culture
| Final DMSO Concentration | General Observation | Recommendation |
|---|---|---|
| ≤ 0.1% | Considered safe for most cell lines with minimal effects. | Recommended for sensitive cells and long-term assays. |
| 0.1% - 0.5% | Tolerated by many common (often cancerous) cell lines. | Acceptable, but a vehicle control is critical. |
| > 0.5% | Increased risk of cytotoxicity and altered cell behavior. | Not recommended without prior validation. |
Q4: How can I increase the solubility of this compound in my media?
A4: To enhance solubility and prevent precipitation, consider the following strategies:
-
Use a Solubilizing Agent: Complexing the compound with bovine serum albumin (BSA) can significantly increase its solubility in aqueous media. BSA encapsulates hydrophobic molecules, shielding them from the aqueous environment.
-
Optimize Dilution Technique: Add the DMSO stock solution to the media drop-wise while gently vortexing or swirling the tube. This gradual introduction helps prevent solvent shock.
-
Pre-warm the Media: Ensure your cell culture medium is warmed to 37°C before adding the compound.
Q5: Can I heat or sonicate the medium to redissolve the precipitate?
A5: Gentle warming and sonication can sometimes help. To increase solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period. However, be cautious:
-
Heating: Excessive heat can degrade sensitive media components like glutamine, vitamins, and serum proteins. Do not heat media above 37°C.
-
Sonication: While sonication can help disperse aggregates, prolonged or high-energy sonication can also damage media components or the compound itself. Use short bursts in a water bath sonicator.
Troubleshooting Guide: Precipitate Formation
This guide provides a systematic approach to resolving precipitation of this compound during experimental setup.
Problem: A visible precipitate or cloudiness appears in the cell culture medium after adding this compound stock solution.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound.
Materials:
-
This compound (MW: 514.74 g/mol )
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Pipettors and sterile tips
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 514.74 g/mol = 0.005147 g = 5.15 mg
-
-
Weigh Compound: Carefully weigh out 5.15 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of high-quality DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C and sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Sterilization (Optional): If needed, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solution with BSA to Enhance Solubility
This protocol details how to prepare a final working solution of this compound in cell culture media using Bovine Serum Albumin (BSA) as a carrier.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, fatty acid-free BSA
-
Sterile serum-free cell culture medium
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in serum-free medium to a desired concentration (e.g., 1% w/v). Ensure the BSA is fully dissolved. Warm this solution to 37°C.
-
Calculate Dilutions: Determine the volume of stock solution needed for your final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock:
-
V1 (stock) = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Complexation:
-
Pipette 9.99 mL of the pre-warmed BSA-containing medium into a sterile conical tube.
-
While gently vortexing the tube at a low speed, add the 10 µL of 10 mM this compound stock solution drop-by-drop to the side of the tube.
-
This slow addition into a vortexing solution of carrier protein is crucial to prevent precipitation.
-
-
Incubate: Loosely cap the tube and incubate at 37°C for 30 minutes to allow for the complexation of this compound with BSA.
-
Final Application: Your working solution is now ready. If your final culture conditions require serum, you can now add the appropriate volume of FBS before treating your cells.
Signaling Pathway Context
This compound has been shown to exert its biological effects, such as inducing apoptosis in cancer cells, through the modulation of key signaling pathways. One of the primary pathways affected is the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Pathway Inhibition by this compound
References
- 1. Extraction process optimization of this compound from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Alisol B 23-acetate and Alisol A 24-acetate
For Researchers, Scientists, and Drug Development Professionals
Alisol B 23-acetate and Alisol A 24-acetate, two prominent triterpenoids isolated from the rhizome of Alisma orientale, have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds share a similar protostane-type triterpenoid core structure but differ in the position of their acetate group, leading to distinct biological profiles. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in their exploration of these natural products for potential therapeutic applications.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for this compound and Alisol A 24-acetate across various biological assays. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions, such as cell lines and assay methods, may vary between studies.
| Biological Activity | Target/Cell Line | This compound (IC50/EC50/Concentration) | Alisol A 24-acetate (IC50/EC50/Concentration) | Reference |
| Anticancer | ||||
| AGS (Gastric Cancer) | Reduced viability to 27.9% at 50 µM (24h) | - | [1] | |
| A549 (Non-Small Cell Lung Cancer) | IC50 ≈ 9 µM (24h) | - | [2] | |
| Ovarian Cancer (A2780, A2780/Taxol, HEY) | Significant inhibition at 2.5-20 µM | - | [3] | |
| Antiviral | ||||
| MERS-CoV | IC50 = 8.3 µM | No inhibitory effect | [4] | |
| SARS-CoV-2 | IC50 = 15.02 µM | No inhibitory effect | [4] | |
| SARS-CoV-2 (Alpha Variant) | IC50 = 12.02 µM | No inhibitory effect | ||
| SARS-CoV-2 (Delta Variant) | IC50 = 19.29 µM | No inhibitory effect | ||
| SARS-CoV-2 (Omicron BA.5.2) | IC50 = 11.09 µM | No inhibitory effect | ||
| Autophagy Induction & Nephrotoxicity | ||||
| HK-2 (Human Renal Proximal Tubular Cells) | 15 µM (cell viability >95%) | 6 µM (cell viability >95%) | ||
| Anti-inflammatory | ||||
| IL-1β-induced Chondrocytes | - | Concentration-dependent reduction of NO, PGE2, TNF-α, IL-6 at 2.5-20 µM |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
This compound has demonstrated significant anticancer effects across a range of cancer cell lines. It has been shown to inhibit cell viability, induce apoptosis, and arrest the cell cycle at the G1 phase in ovarian and non-small cell lung cancer cells. In gastric cancer cells, it promotes apoptosis through the mitochondrial pathway and activation of caspases.
Alisol A 24-acetate 's anticancer activity is less extensively quantified in direct IC50 values. However, studies on Alisma canaliculatum extract, which contains Alisol A 24-acetate, have shown apoptosis-inducing effects in gastric cancer cells.
Antiviral Activity
A notable distinction between the two compounds lies in their antiviral properties. This compound exhibits broad-spectrum inhibitory effects against various coronaviruses, including MERS-CoV and multiple variants of SARS-CoV-2. In contrast, Alisol A 24-acetate did not show any inhibitory effect on the viral load in the same study.
Autophagy and Nephrotoxicity
Both compounds have been identified as inducers of autophagy. A direct comparative study on human renal proximal tubular (HK-2) cells revealed that both this compound and Alisol A 24-acetate can induce autophagy, which in turn mediates apoptosis and potential nephrotoxicity. Interestingly, Alisol A 24-acetate demonstrated this effect at a lower concentration (6 µM) compared to this compound (15 µM) while maintaining high cell viability.
Anti-inflammatory Activity
Alisol A 24-acetate has shown potent anti-inflammatory properties. In a model of osteoarthritis, it dose-dependently reduced the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in IL-1β-stimulated chondrocytes.
Signaling Pathways
The biological effects of both this compound and Alisol A 24-acetate are mediated through various signaling pathways. The PI3K/Akt/mTOR pathway is a common target for both compounds, particularly in the context of autophagy and cancer.
PI3K/Akt/mTOR Signaling in Autophagy and Nephrotoxicity
Both compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in HK-2 cells, leading to the induction of autophagy and subsequent apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Alisol acetates induces autophagy-mediated apoptosis.
Experimental Protocols
This section provides a summary of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Alisol A 24-acetate for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Autophagy and Apoptosis Analysis in HK-2 Cells
-
Cell Culture and Treatment: HK-2 cells are cultured and treated with 15 µM this compound or 6 µM Alisol A 24-acetate.
-
Western Blotting: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against LC3, Beclin-1, Bcl-2, Bcl-xl, and phosphorylated/total PI3K, Akt, and mTOR.
-
Flow Cytometry: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis.
-
Transmission Electron Microscopy (TEM): Cells are fixed, sectioned, and observed under a transmission electron microscope to visualize autophagosomes.
Caption: General experimental workflow for assessing the biological activities of Alisol acetates.
Conclusion
This compound and Alisol A 24-acetate, while structurally similar, exhibit distinct and in some cases, overlapping biological activities. This compound appears to be a more potent anticancer and antiviral agent based on the available data. Conversely, Alisol A 24-acetate shows promise as a potent anti-inflammatory agent. Both compounds modulate the PI3K/Akt/mTOR pathway to induce autophagy, a process that can lead to either cell survival or death depending on the cellular context, and which may contribute to their observed nephrotoxic effects at higher concentrations.
Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to determine the therapeutic potential of each compound in various disease models. This guide provides a foundational overview to assist researchers in navigating the current landscape of knowledge on these two fascinating natural products.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Alisol B 23-Acetate vs. Alisol B: A Comparative Efficacy Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy, mechanisms of action, and experimental data of Alisol B 23-acetate and Alisol B.
Introduction
Alisol B and its derivative, this compound, are protostane-type triterpenoids isolated from the rhizome of Alisma orientale (oriental water plantain). Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Comparative Efficacy and Cytotoxicity
Studies have shown that both Alisol B and this compound exhibit cytotoxic effects against various cancer cell lines. While one study reported similar cytotoxicities, another identified Alisol B as a more potent inducer of autophagy.[1][2]
Table 1: Comparative Cytotoxicity (IC50) of Alisol B and this compound in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| AGS (Gastric) | This compound | ~30-40 (at 24h) | [3] |
| A7r5 (VSMC) | Alisol B | 4.0 ± 0.8 | [4] |
| CEM (Leukemia) | Alisol B | 2.1 ± 1.2 | [4] |
Note: Direct comparative IC50 values in the same cell lines under identical conditions are limited in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.
Mechanisms of Action
Both compounds induce cell death through multiple pathways, primarily apoptosis and autophagy. However, the specific signaling cascades they modulate can differ.
This compound is known to induce apoptosis by promoting the generation of reactive oxygen species (ROS), upregulating cleaved PARP, and downregulating CDK4/6 and MMP-2/9. It also activates the farnesoid X receptor (FXR) and can inhibit spleen tyrosine kinase (Syk). In the context of cancer, it has been shown to induce G1 phase cell cycle arrest. Furthermore, this compound can promote the polarization of macrophages towards an M1 phenotype, thereby inhibiting tumor growth and metastasis.
Alisol B is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. This inhibition leads to an increase in intracellular calcium levels, which in turn triggers endoplasmic reticulum (ER) stress and autophagy through the CaMKK-AMPK-mTOR signaling pathway. Alisol B also induces G1 phase cell cycle arrest and apoptosis. In the context of non-alcoholic steatohepatitis (NASH), Alisol B has been shown to regulate the RARα-PPARγ-CD36 cascade to alleviate hepatocyte lipid accumulation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and Alisol B.
Experimental Protocols
The following are summaries of common experimental protocols used to evaluate the efficacy of Alisol B and this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., AGS, A7r5, CEM) in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Alisol B or this compound for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with non-fat milk and then incubate with primary antibodies against target proteins (e.g., cleaved PARP, CDK4/6, p-AMPK, LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Conclusion
Both Alisol B and this compound are promising natural compounds with significant therapeutic potential, particularly in oncology. While they share the ability to induce apoptosis and cell cycle arrest, their primary mechanisms of action diverge. Alisol B acts as a SERCA inhibitor, triggering ER stress and autophagy, whereas this compound's effects are more closely linked to ROS generation, FXR activation, and modulation of key cell cycle and metastatic proteins. The choice between these two compounds will depend on the specific research question and the cellular pathways of interest. Further head-to-head comparative studies are warranted to fully elucidate their differential efficacy in various disease models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of alisol B acetate, a plant triterpene, on apoptosis in vascular smooth muscle cells and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alisol B 23-acetate and Solasonine in Breast Cancer Models
A guide for researchers on the individual anti-cancer effects of two promising natural compounds.
In the ongoing search for more effective breast cancer therapies, natural compounds have emerged as a promising frontier. Among these, Alisol B 23-acetate, a triterpenoid from Alisma orientale, and Solasonine, a glycoalkaloid from Solanum species, have demonstrated notable anti-cancer properties. This guide provides a comparative overview of their individual effects on breast cancer cells, with a focus on a specific subtype characterized by alterations in the Mediator subunit 12 (MED12). While the synergistic potential of these two compounds remains unexplored in the current literature, this document summarizes the existing data on their individual efficacy and underlying mechanisms of action.
Comparative Efficacy in MED12-Altered Breast Cancer
Recent research has shed light on the effectiveness of this compound and Solasonine in a specific subset of breast cancer cells where MED12 is knocked down (shMED12), leading to a hyperactivation of the GLI3-dependent Sonic Hedgehog (SHH) signaling pathway.[1] The following tables present a summary of the quantitative data from these studies, comparing the impact of each compound on cell viability, proliferation, and colony formation.
Table 1: Effect on Cell Viability (MTT Assay)
The viability of MED12 knockdown (shMED12) and control (shCT) MCF-7 breast cancer cells was assessed after 48 hours of treatment with 1 µM of each compound.[1]
| Treatment Group | Cell Line | % Cell Viability (Normalized to shCT DMSO) |
| DMSO (Control) | shCT | 100% |
| shMED12 | ~120% | |
| Solasonine (1 µM) | shCT | ~100% |
| shMED12 | ~60% | |
| This compound (1 µM) | shCT | ~100% |
| shMED12 | ~70% |
Data is approximated from graphical representations in Akula et al., 2024.[1]
Table 2: Impact on Cell Proliferation
Cell proliferation was monitored over several days in both control and MED12 knockdown MCF-7 cells treated with 1 µM of each compound.[1]
| Treatment Group | Cell Line | Notable Effect on Proliferation |
| Solasonine (1 µM) | shMED12 | Significant inhibition of enhanced proliferation |
| shCT | No significant effect | |
| This compound (1 µM) | shMED12 | Significant inhibition of enhanced proliferation |
| shCT | No significant effect |
Table 3: Inhibition of Colony Formation
The long-term proliferative potential was evaluated through colony formation assays, where cells were treated with 1 µM of each compound.[1]
| Treatment Group | Cell Line | % Colony Formation (Normalized to shMED12 DMSO) |
| DMSO (Control) | shMED12 | 100% |
| Solasonine (1 µM) | shMED12 | ~40% |
| This compound (1 µM) | shMED12 | ~50% |
Data is approximated from graphical representations in Akula et al., 2024.
Mechanism of Action: Targeting the SHH Signaling Pathway
Both this compound and Solasonine have been shown to exert their anti-cancer effects in MED12-altered breast cancer by targeting the GLI3-dependent SHH signaling pathway. Loss of MED12 leads to an upregulation of this pathway, which in turn promotes cancer cell proliferation. Both compounds were found to block the expression of GLI3 target genes, thereby reversing the oncogenic effects of MED12 loss.
Caption: Signaling pathway in MED12-altered breast cancer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Akula et al. (2024).
Cell Culture and Treatment
MCF-7 breast cancer cells with stable MED12 knockdown (shMED12) and control cells (shCT) were used. Cells were cultured in DMEM. For treatment, media was replaced with fresh media containing either 1 µM of Solasonine, 1 µM of this compound, or an equivalent amount of DMSO as a control, one day after seeding.
MTT Cell Viability Assay
-
Cells were seeded at a density of 1x10⁴ cells per well in 96-well plates.
-
The following day, the media was replaced with media containing the respective treatments (DMSO, Solasonine, or this compound).
-
After 48 hours of incubation, the MTT assay was performed using the CyQUANT MTT Cell Viability Assay kit according to the manufacturer's instructions.
Proliferation Assay
-
Cells were seeded at a density of 1x10⁴ cells per well in 24-well plates.
-
One day after seeding, the media was replaced with media containing the respective treatments.
-
Cells were harvested at specified time points using standard trypsinization protocols and counted using a hemocytometer.
Colony Formation Assay
-
Cells were seeded at a density of 4000 cells per well in 6-well plates.
-
One day after seeding, the media was replaced with media containing the respective treatments.
-
The media was changed every 3 days.
-
On day 21, the cells were washed with PBS, fixed with 10% paraformaldehyde, and stained with 0.1% crystal violet for visualization and quantification of colonies.
Caption: Experimental workflow for evaluating compound efficacy.
Limitations and Future Directions
The data presented here provides a compelling case for the individual anti-cancer activities of this compound and Solasonine in a specific breast cancer context. However, a critical gap in the current research is the absence of studies investigating their potential synergistic or additive effects when used in combination. Future research should focus on evaluating the efficacy of co-administering these compounds to determine if a synergistic interaction exists, which could potentially lead to more potent therapeutic strategies with reduced dosages and fewer side effects. Such studies would be invaluable for the drug development pipeline and for advancing the use of natural compounds in oncology.
References
Comparative Analysis of Alisol B 23-acetate from Diverse Geographical Origins: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the variability of natural compounds from different geographical sources is paramount for ensuring consistency and efficacy in research and development. This guide provides a comparative analysis of Alisol B 23-acetate, a bioactive triterpenoid isolated from the rhizomes of Alisma species, based on available scientific data. The content, purity, and biological activities can fluctuate based on the geographical origin of the plant material.
This compound has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects[1][2]. However, the concentration of this compound in Alisma rhizomes, commonly known as "Ze Xie" in traditional Chinese medicine, can vary considerably depending on the region of cultivation. This variation can impact the therapeutic potential of extracts and purified compounds.
Quantitative Comparison of this compound Content
The concentration of this compound in Alisma rhizomes has been shown to differ significantly between sources, particularly between those from China and Korea. The following table summarizes the reported content of this compound from various geographical locations based on available literature. It is important to note that a direct, comprehensive comparative study across numerous locations is limited, and the data presented is compiled from different studies.
| Geographical Source | Plant Species | Reported Content (% of dried weight) | Reported Content (mg/g of dried weight) | Reference |
| Various Herbal Markets (China/Korea) | Alisma spp. | 0.15% - 0.56% | 1.5 - 5.6 | [3] |
| China and Korea | Alisma rhizome | - | 1.13 - 8.59 | [3] |
| Fujian, China | Alisma orientale | 0.068% - 0.350% | 0.68 - 3.50 | |
| Sichuan, China | Alisma orientale | Data not specified | Data not specified |
Note: The variability in reported content can be attributed to differences in plant subspecies, cultivation conditions, harvesting time, and analytical methods used in the studies. One study indicated that the content of this compound in Rhizoma Alismatis was significantly higher when harvested in April compared to January through March.
Biological Activity Insights
While quantitative data on the content of this compound from different geographical sources is available, direct comparative studies on the biological activity of the compound isolated from these varied sources are scarce in the current scientific literature. The majority of studies investigate the pharmacological effects of this compound without specifying the geographical origin of the plant material from which it was isolated.
The primary biological activities of this compound are its hepatoprotective and anti-inflammatory effects. These are largely attributed to its ability to modulate key signaling pathways.
Key Signaling Pathways Modulated by this compound
1. Farnesoid X Receptor (FXR) and Signal Transducer and Activator of Transcription 3 (STAT3) Pathway in Hepatoprotection:
This compound has been shown to exert hepatoprotective effects by activating the farnesoid X receptor (FXR), a nuclear receptor crucial for bile acid homeostasis and lipid metabolism. Activation of FXR by this compound leads to the regulation of genes involved in bile acid transport and metabolism, thereby reducing liver injury. Additionally, it can induce the phosphorylation of STAT3, which plays a role in hepatocyte proliferation and apoptosis, further contributing to its protective effects against liver damage.
2. Toll-like Receptor 4 (TLR4) and NADPH Oxidase 1 (NOX1)/Reactive Oxygen Species (ROS) Pathway in Inflammation:
In the context of inflammation, this compound has been found to inhibit the TLR4 signaling pathway. By suppressing TLR4 and its downstream effector NOX1, it reduces the production of reactive oxygen species (ROS), which are key mediators of inflammatory responses and cellular damage. This mechanism contributes to its anti-inflammatory properties, particularly in the context of intestinal barrier dysfunction.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide representative protocols for the extraction, quantification, and biological evaluation of this compound.
Experimental Workflow: From Plant Material to Pure Compound
The general workflow for obtaining and analyzing this compound involves extraction from the dried rhizome, followed by purification and quantification using chromatographic techniques.
Detailed Methodologies
1. Extraction Protocol: Reflux Extraction
-
Plant Material Preparation: Dry the rhizomes of Alisma orientale and grind them into a coarse powder.
-
Solvent and Ratio: Use 70% ethanol as the extraction solvent with a solid-to-liquid ratio of 1:13 (g/mL).
-
Extraction Process:
-
Add the powdered rhizome and ethanol to a round-bottom flask.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure maximum yield.
-
Combine the extracts from all three cycles.
-
-
Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Detection: UV detection at 208 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve a known amount of the crude extract or purified compound in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
3. Biological Assay Protocol: In Vitro Hepatoprotective Activity against CCl₄-induced Toxicity in HepG2 Cells
-
Cell Culture: Culture human hepatoma (HepG2) cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce liver cell injury by adding a solution of carbon tetrachloride (CCl₄) to the cell culture medium and incubate for a short period (e.g., 1-2 hours).
-
-
Assessment of Hepatoprotection:
-
Cell Viability: Measure cell viability using an MTT assay. Increased viability in this compound-treated cells compared to CCl₄-only treated cells indicates a protective effect.
-
Liver Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant. A reduction in these enzyme levels in the supernatant of this compound-treated cells suggests a decrease in cell membrane damage.
-
4. Biological Assay Protocol: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with fetal bovine serum and antibiotics.
-
Treatment:
-
Seed RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) to the culture medium and incubate for 24 hours.
-
-
Assessment of Anti-inflammatory Effect:
-
Nitric Oxide (NO) Production: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels in the presence of this compound indicates an anti-inflammatory effect.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits. A reduction in these cytokine levels confirms the anti-inflammatory activity of this compound.
-
Conclusion
The geographical source of Alisma species significantly influences the content of this compound. While there is clear evidence of variation in the yield of this compound, particularly between Chinese and Korean sources, a direct correlation between geographical origin and biological potency has yet to be established in the scientific literature. Researchers should be mindful of this variability and are encouraged to quantify the this compound content in their starting material to ensure the reproducibility of their findings. The provided experimental protocols offer a foundation for the extraction, analysis, and evaluation of the biological activities of this promising natural product. Further research is warranted to explore the impact of geographical and environmental factors on the pharmacological profile of this compound.
References
- 1. This compound, a new promoter for cholesterol efflux from dendritic cells, alleviates dyslipidemia and inflammation in advanced atherosclerotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound in hepatocellular carcinoma via inducing cell apoptosis and inhibiting cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Anti-Cancer Efficacy of Alisol B 23-acetate Against Established Chemotherapeutic Agents
For Immediate Release: A comprehensive analysis of the anti-cancer properties of Alisol B 23-acetate, a natural triterpenoid, reveals its potential as a promising therapeutic agent. This guide provides a comparative overview of its efficacy against well-established positive controls, Doxorubicin, Cisplatin, and Paclitaxel, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined in multiple studies. While direct head-to-head comparisons in the same experimental setting are limited, a compilation of available data provides valuable insights into its efficacy relative to standard chemotherapeutic drugs.
| Cell Line | Compound | IC50 (µM) | Citation |
| A549 (Non-Small Cell Lung Cancer) | This compound | ~9 mM (for 50% growth reduction at 24h) | [1] |
| Doxorubicin | 0.07 - 71 | [2] | |
| AGS (Gastric Cancer) | This compound | ~30 µM (for ~50% viability at 24h) | [3] |
| Cisplatin | Data not directly comparable | ||
| HCT116 (Colon Cancer) | This compound | ~20 | [4] |
| Paclitaxel | Data not directly comparable | ||
| MCF-7 (Breast Cancer) | This compound | Selective activity at 1 µM | [3] |
| Doxorubicin | Data not directly comparable | ||
| Ovarian Cancer Cells (A2780, HEY) | This compound | Potent inhibition | |
| Paclitaxel | Data not directly comparable |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation time and assay methodology. The data presented highlights the concentration ranges at which these compounds exhibit significant anti-cancer activity.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, which prevents cancer cells from proliferating.
Studies have shown that this compound treatment leads to:
-
Increased Apoptosis: Flow cytometry analysis has demonstrated a significant, dose-dependent increase in the apoptotic cell population in non-small cell lung cancer (NSCLC) and gastric cancer cells. This is further supported by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Cell Cycle Arrest: this compound has been observed to arrest the cell cycle at the G1 phase in ovarian and colon cancer cells, thereby inhibiting their division and growth.
Signaling Pathway Modulation: The PI3K/AKT/mTOR Axis
A key molecular mechanism underlying the anti-cancer activity of this compound involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. Experimental evidence indicates that this compound reduces the phosphorylation levels of key proteins in this pathway, effectively switching it off and leading to the observed anti-cancer effects.
Enhancing Chemosensitivity
Interestingly, this compound has also been shown to enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs. It can act as a chemosensitizer, potentially by inhibiting mechanisms of multidrug resistance, such as the function of P-glycoprotein, a drug efflux pump. This suggests a potential role for this compound in combination therapies to improve the efficacy of existing anti-cancer treatments.
In Vivo Anti-Tumor Activity
Experimental Protocols
To facilitate the validation and further investigation of this compound's anti-cancer effects, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., Doxorubicin) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or a positive control for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of the PI3K/AKT/mTOR pathway (e.g., p-PI3K, p-AKT, p-mTOR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and the molecular mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro anti-cancer effect validation.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural compounds solasonine and alisol B23-acetate target GLI3 signaling to block oncogenesis in MED12-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
Alisol B 23-acetate in combination with chemotherapy drugs
A Comprehensive Comparison of Alisol B 23-Acetate in Combination with Chemotherapeutic Drugs for Enhanced Anti-Cancer Efficacy
For researchers and drug development professionals at the forefront of oncology, the quest for novel therapeutic strategies to overcome chemotherapy resistance and enhance treatment efficacy is paramount. This compound, a natural triterpenoid compound, has emerged as a significant contender in this arena. This guide provides a detailed comparison of the synergistic effects of this compound when combined with conventional chemotherapy drugs, supported by experimental data, to illuminate its potential as a valuable adjunct in cancer therapy.
Enhancing Cytotoxicity: A Quantitative Leap in Cancer Cell Inhibition
This compound has demonstrated a remarkable ability to potentiate the cytotoxic effects of several standard chemotherapy agents, particularly in multidrug-resistant (MDR) cancer cell lines. This synergistic activity is critical for overcoming the challenge of acquired resistance, a major hurdle in successful cancer treatment. The following tables summarize the 50% inhibitory concentration (IC50) values, illustrating the enhanced efficacy of chemotherapy drugs when used in combination with this compound.
Table 1: Synergistic Effect of this compound with Doxorubicin on Cell Viability (IC50, µM) [1]
| Cell Line | Doxorubicin Alone | Doxorubicin + this compound (10 µM) | Fold Reversion |
| HepG2 (Hepatocellular Carcinoma) | 0.28 ± 0.03 | 0.23 ± 0.02 | 1.22 |
| HepG2/VIN (Doxorubicin-resistant) | 12.51 ± 1.02 | 1.57 ± 0.13 | 7.95 |
| MCF-7 (Breast Cancer) | 0.12 ± 0.01 | 0.09 ± 0.01 | 1.33 |
| MCF-7/DOX (Doxorubicin-resistant) | 15.89 ± 1.25 | 2.11 ± 0.17 | 7.53 |
Table 2: Synergistic Effect of this compound with Paclitaxel and Vincristine on Cell Viability (IC50, µM) [1]
| Cell Line | Chemotherapy Drug | Drug Alone | Drug + this compound (10 µM) | Fold Reversion |
| KB (Oral Epidermoid Carcinoma) | Paclitaxel | 0.009 ± 0.001 | 0.007 ± 0.001 | 1.29 |
| KB/VIN (Vincristine-resistant) | Paclitaxel | 0.21 ± 0.02 | 0.03 ± 0.003 | 7.00 |
| KB (Oral Epidermoid Carcinoma) | Vincristine | 0.007 ± 0.001 | 0.005 ± 0.001 | 1.40 |
| KB/VIN (Vincristine-resistant) | Vincristine | 0.35 ± 0.03 | 0.05 ± 0.004 | 7.00 |
The data clearly indicates that this compound significantly reduces the IC50 values of doxorubicin, paclitaxel, and vincristine, particularly in their respective resistant cell lines. This suggests that this compound can re-sensitize cancer cells to these chemotherapeutic agents.
Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows
The synergistic effect of this compound in combination with chemotherapy is rooted in its multifaceted mechanism of action. A primary mechanism is the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance. By blocking P-gp, this compound increases the intracellular accumulation of chemotherapy drugs, thereby enhancing their cytotoxic effects.[1]
Furthermore, this compound as a standalone agent has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways, most notably the PI3K/Akt/mTOR pathway.[2][3] When combined with chemotherapy, it is proposed that this compound's inhibitory effect on this pro-survival pathway complements the cytotoxic stress induced by the chemotherapeutic agent, leading to a more potent anti-cancer effect.
Figure 1: Proposed mechanism of this compound in combination with chemotherapy.
The following diagram illustrates a general experimental workflow for evaluating the synergistic effects of this compound and chemotherapy.
Figure 2: General experimental workflow for combination studies.
Detailed Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapy drug alone, this compound alone, or the combination of both. A vehicle control (e.g., DMSO) should also be included. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Cell Treatment: Seed cells in a 6-well plate and treat with the respective drug combinations as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This is crucial for investigating the molecular mechanisms underlying the observed synergistic effects.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., P-gp, Akt, p-Akt, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Conclusion and Future Perspectives
The presented data strongly support the potential of this compound as a synergistic agent in cancer chemotherapy. Its ability to reverse multidrug resistance and potentially modulate key survival pathways makes it a compelling candidate for further preclinical and clinical investigation. The combination of this compound with standard chemotherapeutic drugs could lead to more effective treatment strategies, particularly for resistant tumors, ultimately improving patient outcomes. Future research should focus on in vivo studies to validate these in vitro findings and to explore the optimal dosing and scheduling for combination therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Alisol B 23-acetate and Other Farnesoid X Receptor (FXR) Agonists
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Alisol B 23-acetate versus other prominent Farnesoid X Receptor (FXR) agonists, supported by experimental data and detailed methodologies.
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in mitigating liver inflammation and fibrosis has made it a promising therapeutic target for a range of liver diseases, including non-alcoholic steatohepatitis (NASH). A variety of FXR agonists have been developed, including the naturally derived this compound, the semi-synthetic obeticholic acid (OCA), and the synthetic agonist GW4064. This guide provides an objective comparison of the efficacy of this compound with these other key FXR agonists, based on available preclinical and clinical data.
In Vitro FXR Activation Potency
The potency of an FXR agonist is a key determinant of its therapeutic efficacy. This is often quantified by the half-maximal effective concentration (EC50) in in vitro reporter gene assays. A lower EC50 value indicates a higher potency.
| Agonist | EC50 for FXR Activation (in vitro) | Reference |
| This compound | Not explicitly defined as an EC50 value. One study reported a 4.3-fold increase in luciferase activity at 10 µM in an FXR reporter assay. | [1] |
| Obeticholic Acid (OCA) | ~100 nM in cell-free assays; 300-600 nM in HepG2 cell transactivation assays. | [2] |
| GW4064 | ~65 nM | [3] |
In Vivo Efficacy in a NASH Mouse Model
Animal models of NASH, such as those induced by a methionine and choline-deficient (MCD) diet, are crucial for evaluating the in vivo efficacy of FXR agonists. Key parameters assessed include changes in liver enzymes (ALT and AST), which are markers of liver injury, and histological improvements in steatosis, inflammation, and fibrosis.
| Parameter | This compound (60 mg/kg/day) | Obeticholic Acid (OCA) (dose varies) | GW4064 (dose varies) |
| Serum ALT Levels | Significantly and dose-dependently decreased. | Significantly reduced. | Significantly decreased. |
| Serum AST Levels | Significantly and dose-dependently decreased. | Significantly reduced. | Significantly decreased. |
| Hepatic Steatosis | Significantly reduced hepatic triglyceride accumulation. | Significantly alleviated. | Significantly repressed. |
| Hepatic Inflammation | Reduced inflammatory cell infiltration. | Significantly alleviated. | Attenuated. |
| Hepatic Fibrosis | Reduced. | Improved. | Mitigated. |
Data derived from multiple preclinical studies. [4][5]
Signaling Pathways and Experimental Workflows
The therapeutic effects of FXR agonists are mediated through a complex signaling cascade. The following diagrams illustrate the core FXR signaling pathway and a typical experimental workflow for comparing the efficacy of these compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. scholarworks.umt.edu [scholarworks.umt.edu]
- 4. This compound protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisol B 23‐Acetate Down‐Regulated GRP94 to Restore Endoplasmic Reticulum Homeostasis on Non‐Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Alisol B 23-acetate's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Alisol B 23-acetate against other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an anti-inflammatory agent.
Executive Summary
This compound, a triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-inflammatory effects across a range of in vivo models. Studies have shown its ability to attenuate inflammation by reducing inflammatory cell infiltration, decreasing the production of pro-inflammatory cytokines, and modulating key inflammatory signaling pathways. While direct comparative data in classical inflammatory models are limited, evidence from disease-specific models suggests a potent anti-inflammatory profile. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Comparative Performance of this compound
The anti-inflammatory efficacy of this compound has been evaluated in various in vivo models, demonstrating its potential to mitigate inflammatory responses. Below is a summary of its effects on key inflammatory markers compared to standard anti-inflammatory drugs.
Table 1: In Vivo Anti-inflammatory Effects of this compound
| Model | Species | Dosage | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced Cardiac Dysfunction | Mouse | 10, 20, 40 mg/kg | Dose-dependently decreased serum levels of TNF-α, IL-6, and IL-1β. Reduced inflammatory cell infiltration in myocardial tissue. | [1] |
| Ovalbumin-induced Allergic Asthma | Mouse | 60 mg/kg | Significantly lowered inflammatory cell counts (eosinophils) in bronchoalveolar lavage fluid (BALF). Reduced levels of Th1/Th2/Th17 cytokines in BALF. | [2] |
| SARS-CoV-2 Infection | Hamster | 60 mg/kg (i.p.) | Reduced infiltration of CD4+ T lymphocytes and CD11b+ macrophages in lung tissue. | [3][4] |
| SARS-CoV-2 Omicron Variant Infection | Transgenic Mouse | - | Reduced proinflammatory cytokines IL-17 and IFN-γ in peripheral blood. | [3] |
| Colitis-Associated Colorectal Cancer | Mouse | 50 mg/kg | Alleviated inflammatory cytokine changes. Inhibited the activation of TLR, NF-κB, and MAPK signaling pathways. | |
| Advanced Atherosclerosis | Mouse | - | Reduced serum levels of IL-12 and IFN-γ. |
Table 2: Comparative Efficacy of Standard Anti-inflammatory Drugs in Classical Models
| Drug | Model | Species | Dosage | Typical Inhibition |
| Dexamethasone | Carrageenan-induced Paw Edema | Rat | 0.5 - 1 mg/kg | Significant reduction in paw edema. |
| Dexamethasone | Cotton Pellet-induced Granuloma | Rat | 1 mg/kg | ~70% inhibition of granuloma formation. |
| Indomethacin | Carrageenan-induced Paw Edema | Rat | 5 - 10 mg/kg | Significant inhibition of paw edema. |
| Indomethacin | Cotton Pellet-induced Granuloma | Rat | 5 mg/kg | Significant reduction in granuloma weight. |
Note: The data for Dexamethasone and Indomethacin are representative values from the literature and are provided for comparative context.
Experimental Protocols
Detailed methodologies for key in vivo inflammation models are provided below.
Carrageenan-induced Paw Edema (Acute Inflammation Model)
This model is widely used to assess the efficacy of anti-inflammatory drugs against acute inflammation.
Protocol:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration:
-
The test compound (this compound) is administered orally or intraperitoneally at various doses.
-
The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
The control group receives the vehicle.
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Cotton Pellet-induced Granuloma (Chronic Inflammation Model)
This model is used to evaluate the effect of anti-inflammatory agents on the proliferative phase of inflammation.
Protocol:
-
Animals: Male Wistar rats (180-250g) are commonly used.
-
Pellet Implantation:
-
Animals are anesthetized.
-
Sterilized cotton pellets (e.g., 30 ± 1 mg) are aseptically implanted subcutaneously in the groin or axilla region.
-
-
Drug Administration:
-
The test compound (this compound), standard drug (e.g., Dexamethasone, 1 mg/kg, p.o. or Indomethacin, 5 mg/kg, p.o.), and vehicle are administered daily for a period of 7 consecutive days, starting from the day of pellet implantation.
-
-
Granuloma Excision and Measurement:
-
On the 8th day, the animals are euthanized.
-
The cotton pellets surrounded by granulomatous tissue are dissected out.
-
The wet weight of the granuloma is recorded.
-
The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.
-
-
Calculation of Granuloma Formation and Inhibition:
-
The weight of the granuloma tissue is calculated by subtracting the initial weight of the cotton pellet from the final dry weight.
-
The percentage inhibition of granuloma formation is calculated relative to the control group.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
TLR4/NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the TLR4/NF-κB pathway, thereby reducing the production of these inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Activation of MAPKs leads to the production of inflammatory mediators. This compound has been observed to inhibit the phosphorylation of key MAPKs, suggesting its role in dampening this pro-inflammatory signaling cascade.
Experimental Workflow for In Vivo Anti-inflammatory Screening
The following diagram illustrates a general workflow for the in vivo validation of a potential anti-inflammatory compound like this compound.
Conclusion
This compound demonstrates promising in vivo anti-inflammatory properties by mitigating inflammatory cell infiltration and suppressing the production of key pro-inflammatory cytokines. Its mechanism of action appears to involve the inhibition of crucial inflammatory signaling pathways such as TLR4/NF-κB and MAPK. While direct comparative data against standard drugs like dexamethasone and indomethacin in classical inflammation models is not yet available, the existing evidence from various disease models strongly supports its potential as a novel anti-inflammatory agent. Further studies employing standardized models are warranted to fully elucidate its comparative efficacy and therapeutic potential.
References
- 1. This compound Ameliorates Lipopolysaccharide-Induced Cardiac Dysfunction by Suppressing Toll-Like Receptor 4 (TLR4)/NADPH Oxidase 2 (NOX2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. This compound broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alisol B 23-acetate and Other Natural Triterpenoids in Cancer and Inflammation
A detailed examination of the cytotoxic and anti-inflammatory properties of Alisol B 23-acetate in comparison to other prominent natural triterpenoids—Asiatic acid, Ursolic acid, Betulinic acid, and Oleanolic acid—reveals significant therapeutic potential and distinct mechanistic profiles. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in their exploration of these natural compounds.
Natural triterpenoids are a diverse class of secondary metabolites found in various plants and are recognized for their broad spectrum of pharmacological activities. Among these, this compound, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated notable anticancer, anti-inflammatory, and hepatoprotective effects.[1] This guide offers a comparative perspective on this compound alongside four other well-characterized pentacyclic triterpenoids: Asiatic acid, Ursolic acid, Betulinic acid, and Oleanolic acid, to highlight their relative potencies and mechanisms of action.
Comparative Cytotoxicity
The in vitro cytotoxic activity of these triterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | A549 | Lung Cancer | 9 | 24 | [2] |
| HCT116 | Colon Cancer | 5-20 (range) | 24 | [3] | |
| SW620 | Colon Cancer | 5-20 (range) | 24 | [3] | |
| AGS | Gastric Cancer | ~30-40 (range) | 24 | [4] | |
| SGC7901 | Gastric Cancer | Not specified | Not specified | ||
| HEY | Ovarian Cancer | 2.5-20 (range) | 24-48 | ||
| Asiatic acid | A549 | Lung Cancer | 64.52 | Not specified | |
| H1975 | Lung Cancer | 36.55 | Not specified | ||
| SW480 | Colon Cancer | ~20-25 (range) | 24, 48, 72 | ||
| HCT116 | Colon Cancer | ~20-25 (range) | 24, 48, 72 | ||
| HeLa | Cervical Cancer | 52.47 | Not specified | ||
| HT-29 | Colon Cancer | 62.30 | Not specified | ||
| Ursolic acid | HCT116 | Colon Cancer | 37.2 | 24 | |
| HCT-8 | Colon Cancer | 25.2 | 24 | ||
| SK-MEL-24 | Melanoma | 25 | Not specified | ||
| MDA-MB-231 | Breast Cancer | 15 | Not specified | ||
| HeLa | Cervical Cancer | 0.36 | Not specified | ||
| SMMC-7721 | Liver Cancer | 12.49 | Not specified | ||
| Betulinic acid | A549 | Lung Cancer | 15.51 | Not specified | |
| MCF-7 | Breast Cancer | 38.82 | Not specified | ||
| PC-3 | Prostate Cancer | 32.46 | Not specified | ||
| HepG2 | Liver Cancer | 24.8 | 48 | ||
| SMMC-7721 | Liver Cancer | 28.9 | 48 | ||
| CL-1 | Canine Cancer | 23.50 | 24 | ||
| CLBL-1 | Canine Cancer | 18.2 | 24 | ||
| D-17 | Canine Cancer | 18.59 | 24 | ||
| Oleanolic acid | HepG2 | Liver Cancer | 30 | 24 | |
| MCF-7 | Breast Cancer | 4.0 (derivative) | Not specified | ||
| MDA-MB-453 | Breast Cancer | 6.5 (derivative) | Not specified | ||
| B16 2F2 | Melanoma | 4.8 | Not specified |
Comparative Anti-inflammatory Activity
These triterpenoids also exhibit significant anti-inflammatory properties by modulating various inflammatory pathways and mediators.
| Compound | Assay | Effect | IC50/Concentration | Reference |
| This compound | IgE/antigen-mediated β-hexosaminidase release | Inhibition | 5-20 µM | |
| Asiatic acid | COX-2 Inhibition | Inhibition | 120.17 µM | |
| LPS-induced IL-8, IL-6, IL-1β, TNF-α, TGF-β mRNA | Reduction | 20 µM | ||
| Carrageenan-induced paw edema | Reduction | 10 mg/kg | ||
| LPS/D-GalN-induced TNF-α, IL-6, IL-1β | Reduction | 25 mg/kg | ||
| Ursolic acid | RORγt function | Antagonism | 0.68 µM | |
| Th17 cell activity | Inhibition | 0.56 µM | ||
| LPS-induced IL-1β, IL-6, TNF-α | Reduction | Not specified | ||
| Betulinic acid | LPS-induced IL-6 release | Inhibition | 21 µmol/L (mixture) | |
| Oleanolic acid | NO production in RAW 264.7 cells | Inhibition | 31.28 µg/mL (48h) | |
| Carrageenan and dextran-induced edema | Reduction | Not specified |
Signaling Pathways and Mechanisms of Action
A common thread in the anticancer and anti-inflammatory effects of these triterpenoids is their ability to modulate key signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and inflammation.
PI3K/Akt/mTOR Pathway Inhibition
This compound and the compared triterpenoids have been shown to inhibit the PI3K/Akt/mTOR signaling cascade. This inhibition leads to downstream effects such as cell cycle arrest, induction of apoptosis, and suppression of inflammatory responses.
Induction of Apoptosis
The cytotoxic effects of these compounds are largely attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoids and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using fluorescent probes.
-
Cell Treatment: Treat cells with the triterpenoids for the specified time.
-
Probe Incubation: Incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest and fix the treated cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.
Conclusion
This compound and the other compared natural triterpenoids—Asiatic acid, Ursolic acid, Betulinic acid, and Oleanolic acid—demonstrate significant potential as anticancer and anti-inflammatory agents. While they share common mechanisms, such as the inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis, their potencies can vary depending on the specific compound and the cellular context. This comparative guide provides a valuable resource for researchers to navigate the therapeutic landscape of these promising natural products and to inform the design of future studies and drug development efforts. Further research is warranted to fully elucidate their therapeutic potential and to explore their efficacy in in vivo models and clinical settings.
References
Safety Operating Guide
Proper Disposal of Alisol B 23-acetate: A Guide for Laboratory Professionals
For immediate release – Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Alisol B 23-acetate, a triterpenoid compound utilized in various research and development applications. The following procedures are designed for researchers, scientists, and drug development professionals to handle this compound responsibly.
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and requires careful handling and disposal to mitigate potential risks to human health and the environment.[1][2] Adherence to local, regional, and national regulations for chemical waste disposal is mandatory.[1]
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classification. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following information:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (H-code) | Precautionary Statement (P-code) |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed | P301 + P312 + P330, P501 |
| Source: Information compiled from multiple safety data sheets.[1] |
Key Precautionary Actions:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste and manage it according to the established protocols of your institution and the regulations of your jurisdiction.
Experimental Workflow for Disposal
References
Essential Safety and Logistical Information for Handling Alisol B 23-acetate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Alisol B 23-acetate, a triterpenoid with significant biological activity.
Hazard Identification and Safety Summary
This compound is classified as Acutely Toxic, Oral, Category 4. It is harmful if swallowed.[1] Standard laboratory precautions should be strictly followed to minimize risk.
GHS Hazard Information: | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed |
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure the safety of laboratory personnel when handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and splashes of solutions. |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thickness). | Provides a barrier against accidental skin contact. Change gloves immediately if contaminated. |
| Body Protection | 100% cotton lab coat with long sleeves and a secure front closure (snaps are recommended for quick removal). | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing outside a fume hood, use a ventilated balance enclosure or wear a NIOSH-approved N95 respirator. | Minimizes inhalation of the powdered compound. |
Operational Plan: Safe Handling and Weighing
To minimize exposure and contamination, the following step-by-step procedures should be followed when handling this compound powder:
-
Preparation: Designate a specific area for handling this compound. Cover the work surface with disposable bench paper.
-
Weighing:
-
Whenever possible, weigh the compound directly within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
If a fume hood is not available, use the "tare method":
-
Pre-weigh a sealed container on the balance.
-
Transfer the container to a fume hood or glove box.
-
Add the this compound to the container.
-
Seal the container and then re-weigh it outside the hood.
-
-
Use anti-static weigh boats or an anti-static gun to prevent scattering of the powder.
-
-
Dissolving: When preparing solutions, add the solvent to the container with the pre-weighed this compound inside a chemical fume hood.
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE (gloves, lab coats), and labware (pipette tips, vials), must be segregated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
-
-
Disposal Method: The primary recommended disposal method for cytotoxic and acutely toxic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
The following are examples of methodologies for key experiments involving this compound, based on published research.
In Vitro Cell Viability Assay (MTT Assay): [3]
-
Seed human renal proximal tubular (HK-2) cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 3.25 µM to 960 µM) dissolved in a suitable solvent like DMSO (final DMSO concentration should be non-toxic to cells, typically <0.1%).
-
Incubate the cells for 24 to 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
In Vivo Animal Studies: [4]
-
Use an appropriate animal model, such as male C57BL/6 mice.
-
Prepare this compound for oral gavage by suspending it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound at various doses (e.g., 15, 30, and 60 mg/kg body weight) daily for the duration of the study (e.g., 4 weeks).[4]
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, collect blood and tissue samples for analysis.
Signaling Pathways and Logical Relationships
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these relationships.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to autophagy-mediated apoptosis.
Caption: this compound activates FXR and STAT3, leading to gene regulation and hepatoprotective effects.
References
- 1. This compound | C32H50O5 | CID 14036811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alisol A 24-Acetate and this compound Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
